Calcium zirconium oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;oxygen(2-);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Zr/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDMWYGPNPPHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ca+2].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149579 | |
| Record name | Calcium zirconium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11129-15-0 | |
| Record name | Calcium zirconium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium zirconium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium zirconium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Crystallography and Structural Science of Calcium Zirconium Oxide
Orthorhombic Perovskite Crystal Structure of CaZrO₃ Investigations
At ambient temperatures, calcium zirconate typically exhibits a distorted orthorhombic perovskite structure. cdmf.org.bracs.org This structure is characterized by a framework of corner-sharing ZrO₆ octahedra, with calcium ions occupying the interstitial spaces. acs.orggeoscienceworld.org
In the orthorhombic phase of CaZrO₃, the calcium (Ca²⁺) ion is coordinated with eight oxygen (O²⁻) atoms, forming a distorted CaO₈ polyhedron. materialsproject.org The Ca-O bond distances are not uniform, spanning a range from approximately 2.33 to 2.86 Å. materialsproject.org The zirconium (Zr⁴⁺) ion is situated at the center of an octahedron, coordinated with six oxygen atoms (ZrO₆). materialsproject.org The Zr-O bond lengths are also not identical, with studies reporting values around 2.10 Å and 2.11 Å, indicating a slight distortion of the octahedra. materialsproject.org Another investigation found Zr-O bond lengths ranging from 2.091(1) to 2.101(1) Å. cdmf.org.br
The nature of the chemical bonds in CaZrO₃ has been described as a combination of ionic and covalent characteristics. The Ca-O bond is considered to be predominantly ionic, while the Zr-O bond exhibits a significant degree of covalent character. cdmf.org.brresearchgate.net
Table 1: Atomic Coordination and Bond Lengths in Orthorhombic CaZrO₃
| Atom | Coordination Number | Coordinated Atom | Bond Length (Å) | Citation |
| Ca²⁺ | 8 | O²⁻ | 2.33 - 2.86 | materialsproject.org |
| Zr⁴⁺ | 6 | O²⁻ | 2.10 - 2.11 | materialsproject.org |
| Zr⁴⁺ | 6 | O²⁻ | 2.091 - 2.101 | cdmf.org.br |
The deviation of the CaZrO₃ structure from the ideal cubic perovskite form is primarily due to the tilting of the ZrO₆ octahedra. geoscienceworld.orgnist.gov These tilts are a mechanism to accommodate the strain arising from the ionic size mismatch between the constituent cations. nist.gov The corner-sharing octahedral tilt angles in orthorhombic CaZrO₃ have been reported to be in the range of 34-36°. materialsproject.org Another study reported similar tilt angles of 35-36°. materialsproject.orgosti.gov The tilting of the octahedra leads to a reduction in the Zr-O-Zr bond angles from the ideal 180° to approximately 146°. acs.org This significant tilting makes CaZrO₃ one of the most distorted Ca-oxide perovskites. geoscienceworld.org The distortion of the ZrO₆ octahedra is also characterized by O-Zr-O bond angles that deviate from the ideal 90°, with reported values ranging from 88.0(1)° to 99.0(1)°. cdmf.org.br
Table 2: ZrO₆ Octahedral Tilt Angles in Orthorhombic CaZrO₃
| Parameter | Value | Citation |
| Corner-sharing octahedral tilt angles | 34-36° | materialsproject.org |
| Corner-sharing octahedral tilt angles | 35-36° | materialsproject.orgosti.gov |
| Zr-O-Zr bond angle | ~146° | acs.org |
The orthorhombic structure of CaZrO₃ is most commonly described by the space group Pnma (No. 62). materialsproject.orgresearchgate.netmaterialsproject.orgelectronicsandbooks.com However, depending on the orientation of the crystallographic axes, the space group can also be represented as Pbnm or Pcmn. cdmf.org.bracs.orggeoscienceworld.org Rietveld refinement of X-ray and neutron diffraction data has been instrumental in accurately determining the crystal structure parameters. cdmf.org.brgeoscienceworld.orgresearchgate.net These refinements have confirmed the orthorhombic symmetry and provided precise atomic positions and lattice parameters. cdmf.org.brmaterialsproject.org For instance, one study reported lattice parameters of a = 5.59 Å, b = 5.78 Å, and c = 8.02 Å for the Pnma space group. materialsproject.org
Table 3: Crystallographic Data for Orthorhombic CaZrO₃
| Parameter | Value | Citation |
| Crystal System | Orthorhombic | materialsproject.orgmaterialsproject.org |
| Space Group | Pnma (No. 62) | materialsproject.orgresearchgate.netmaterialsproject.orgelectronicsandbooks.com |
| Lattice Parameters | a = 5.59 Å, b = 5.78 Å, c = 8.02 Å | materialsproject.org |
Polymorphism and Phase Transitions in Zirconia-Calcium Oxide Systems
Pure zirconium dioxide (ZrO₂) exhibits a polymorphic nature, transitioning through different crystal structures with changes in temperature. The addition of calcium oxide as a dopant plays a crucial role in stabilizing certain phases of zirconia, which is essential for many of its applications.
Pure zirconia exists in a monoclinic (m) phase at room temperature. harvard.edugc.dentalgc.dental Upon heating, it transforms to a tetragonal (t) phase at approximately 1170°C and subsequently to a cubic (c) phase at temperatures above 2370°C. harvard.eduresearchgate.netmdpi.com The monoclinic to tetragonal transformation is martensitic in nature and is associated with a significant volume increase and shear strain, which can lead to cracking in pure zirconia ceramics upon cooling. harvard.edumdpi.com
The addition of calcium oxide (CaO) as a stabilizer can alter this phase transformation behavior. harvard.edujcpr.or.kr By doping with sufficient amounts of calcium, the high-temperature tetragonal or cubic phases can be partially or fully stabilized at room temperature. harvard.edujcpr.or.krmdpi.com For example, studies have shown that with 16 mol% calcium doping, sintering at 1400°C can lead to an almost fully stabilized cubic phase of zirconia. researchgate.net The resulting material is often a multiphase ceramic, consisting of a mixture of monoclinic, tetragonal, and/or cubic phases, depending on the concentration of the calcium dopant and the thermal history. harvard.eduresearchgate.netoulu.fi
The stabilization of the tetragonal and cubic phases of zirconia by calcium doping is primarily attributed to the creation of oxygen vacancies in the ZrO₂ lattice. mdpi.comresearchgate.net When Ca²⁺ ions substitute for Zr⁴⁺ ions in the crystal lattice, charge neutrality is maintained by the formation of oxygen vacancies. researchgate.netnih.gov
These oxygen vacancies play a critical role in reducing the strain energy associated with the crystal structure, thereby making the tetragonal or cubic phases energetically more favorable at lower temperatures. researchgate.net The presence of these vacancies effectively lowers the coordination number of the zirconium ions, which is a key factor in the stabilization mechanism. researchgate.net The introduction of stabilizers like CaO lowers the temperature thresholds for the phase transformations and can prevent the destructive monoclinic to tetragonal transformation during cooling. jcpr.or.kr The resulting stabilized zirconia exhibits enhanced properties such as improved ionic conductivity and thermal stability. mdpi.com
Structural Disorder and Microstructural Evolution Studies
The structural integrity and performance of calcium zirconium oxide are intrinsically linked to its structural disorder and microstructural evolution under different conditions. Studies have shown that doping CaZrO₃ with other elements can induce structural disorder, which in turn influences its properties. For instance, the introduction of trivalent cations like lanthanum (La³⁺), gadolinium (Gd³⁺), or ytterbium (Yb³⁺) can stabilize the tetragonal or cubic phases of zirconia (ZrO₂) by creating oxygen vacancies and causing structural deformation. mdpi.com This stabilization is crucial for preventing detrimental phase transformations, such as the transition from the tetragonal to monoclinic phase, which can lead to cracking and a reduction in mechanical properties. mdpi.com
The microstructural evolution of CaZrO₃ is also a key area of investigation. Heat treatments can significantly alter the microstructure. For example, in yttria-stabilized zirconia (YSZ), heat treatments at temperatures ranging from 1000°C to 1400°C have been observed to cause changes in intralamellar microcracks and interlamellar pores. researchgate.net At higher temperatures, a transformation from long, columnar grains to equiaxed grains occurs, and eventually, the lamellar structure disappears entirely. researchgate.net This evolution of the microstructure directly impacts the material's thermal conductivity. researchgate.net
In the context of CaZrO₃ synthesis, the process itself dictates the initial microstructure. For instance, nanoparticles of CaZrO₃ obtained through a microwave-assisted hydrothermal method followed by heat treatment exhibit agglomerates of particles, with the size of the crystallites and the degree of agglomeration being dependent on the final heat treatment temperature. cdmf.org.br
Advanced Structural Characterization Methodologies
A suite of advanced analytical techniques is employed to probe the intricate structural details of this compound, from its crystal lattice to its micro- and nanostructure.
X-ray diffraction (XRD) is a fundamental and powerful tool for identifying the crystalline phases present in this compound and for determining its crystal structure. The Rietveld refinement method, a technique that fits a theoretical diffraction pattern to the experimental data, is particularly valuable for obtaining detailed structural information. wikipedia.orgyoutube.com This includes precise lattice parameters, atomic positions, and quantitative phase analysis. lucideon.com
Studies have utilized XRD and Rietveld refinement to investigate the phase composition of calcium-doped zirconia. researchgate.net For example, it has been shown that while pure zirconia exists in a monoclinic phase, doping with calcium can stabilize both monoclinic and cubic phases. researchgate.netaip.org The degree of cubic phase stabilization increases with higher sintering temperatures and dopant concentrations. researchgate.net Rietveld refinement has been instrumental in quantifying the percentage of each phase present. researchgate.netunesp.br Furthermore, XRD analysis can reveal the presence of secondary phases, such as the perovskite CaZrO₃ phase, which can form at specific sintering temperatures. researchgate.netresearchgate.net
Below is a table summarizing the crystallographic data for Ca₇Zr(PO₄)₆, a related calcium zirconium phosphate (B84403) compound, obtained through XRD.
| Property | Value |
| Compound | Ca₇Zr(PO₄)₆ |
| Crystal System | Cubic |
| Space Group | I-43d (No. 220) |
| Lattice Parameter (a) | 0.98338(1) nm |
| Cell Volume (V) | 0.95097(3) nm³ |
| Formula Units per Cell (Z) | 2 |
| Calculated Density (Dx) | 3.29 Mg m⁻³ |
| Data sourced from a study on a new calcium zirconium phosphate. researchgate.net |
Powder neutron diffraction offers a complementary technique to XRD for structural analysis. Neutrons are highly penetrating and their scattering cross-section is sensitive to light elements like oxygen, making it a powerful tool for determining the precise positions of all atoms in the crystal lattice of materials like CaZrO₃. acs.org
A powder neutron diffraction study of CaZrO₃ confirmed its perovskite structure and provided detailed information about its atomic arrangement. rudmet.ru This technique is particularly advantageous over X-rays for locating light atoms in the presence of heavy atoms due to the nature of neutron scattering. acs.org Neutron diffraction has been a key method in revealing the structural details of perovskites and other complex oxides. acs.orgrudmet.ru
Raman spectroscopy is a sensitive technique for probing the short-range order and identifying different crystalline and amorphous phases in materials. It relies on the inelastic scattering of light by molecular vibrations. gia.edu Different crystal structures and phases of a material will exhibit unique Raman spectra, allowing for their identification. gia.eduresearchgate.net
In the study of calcium-doped zirconia, Raman spectroscopy has been used in conjunction with XRD to confirm phase identification. researchgate.net It is particularly useful for distinguishing between the tetragonal and cubic phases of zirconia, which can be challenging to differentiate using XRD alone due to their similar long-range structures. researchgate.net The presence of specific Raman peaks can confirm the existence of the tetragonal phase, while the emergence of broad bands can indicate an amorphous or disordered structure. gia.eduresearchgate.net For example, studies have shown that the Raman spectra of CaZrO₃ synthesized via a microwave-assisted hydrothermal route reveal the presence of both stoichiometric and non-stoichiometric phases. cdmf.org.br
The following table shows the characteristic Raman peaks for different zirconia phases.
| Phase | Raman Peak Positions (cm⁻¹) |
| Monoclinic ZrO₂ | 102 (Ag), 179 (Bg+Ag), 222 (Bg), 309, 333 (Bg), 348, 381 (Ag+Bg), 475 (Ag), 502, 538, 558, 615, 635 (Ag) |
| Tetragonal ZrO₂ | 146 (B1g), 266 (Eg) |
| Cubic ZrO₂ | Broad band around 615 cm⁻¹ |
| Data compiled from various Raman spectroscopy studies of zirconia. researchgate.net |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the microstructure of materials at high magnifications. SEM provides detailed information about the surface topography and morphology of a sample, while TEM allows for the imaging of the internal structure, including crystallites, grain boundaries, and defects. wikipedia.orgkoreamed.org
SEM analysis of this compound powders reveals details about particle size, shape, and the degree of agglomeration. researchgate.netrudmet.ru For instance, SEM images have shown that CaZrO₃ powders synthesized at 1300°C consist of friable particles that are easily disagglomerated. rudmet.ru In studies of zirconia-based glass-ceramics, SEM has been used to observe the evolution of crystal morphology during heat treatment, showing snowflake-like cubic-zirconia crystals and zirconolite crystals composed of many individual crystals. acs.org
TEM provides even higher resolution insights into the nanostructure. High-resolution TEM (HRTEM) can visualize the atomic lattice of a material. unesp.br In the case of CaZrO₃, TEM has been used to reveal the characteristic coherent twin structure within the material. iaea.org TEM analysis of zirconia nanoparticles synthesized by various methods has confirmed their polycrystalline nature and revealed that they are composed of agglomerates of nanoparticles. unesp.brresearchgate.net
Convergent-beam electron diffraction (CBED) is a specialized electron diffraction technique that provides detailed information about the crystal symmetry of a material from very small regions, often on the nanometer scale. nist.govnih.gov By analyzing the symmetry of the diffraction patterns, the point group and space group of the crystal can be determined. nih.govroyalsocietypublishing.org
CBED has been instrumental in determining the crystal symmetry of CaZrO₃ and in understanding the crystallography of its twin structures. iaea.org The technique allows for the independent determination of the cell parameters and space-group symmetry, which can then be used to explain the observed twin structures. iaea.org The results from CBED are often consistent with those obtained from neutron diffraction, providing a powerful combination of techniques for comprehensive structural analysis. iaea.org
Electronic Structure and Computational Materials Science of Calcium Zirconium Oxide
First-Principles Quantum Mechanical Calculations
First-principles quantum mechanical calculations, which are based on the fundamental laws of quantum mechanics, serve as a powerful tool for investigating the intrinsic properties of materials without reliance on experimental data. These ab initio methods are crucial for understanding the electronic structure and predicting the behavior of complex compounds like calcium zirconium oxide (CaZrO₃).
Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and properties of many-body systems. arxiv.org This approach is effective in describing both the bulk and surface characteristics of materials like zirconia (ZrO₂) and its derivatives. aps.orgnih.gov DFT calculations have been utilized to optimize the crystal structure of cubic zirconia, predicting lattice parameters and elastic constants. scirp.orgscirp.org For instance, one study determined the Zr-O bond distance to be 2.1763 Å and the unit cell density as 6.4179 g/cm³. scirp.orgscirp.org Another DFT study on cubic zirconium dioxide reported a lattice constant of 5.107 Å and a Zr–O bond length of 2.21 Å. mdpi.com
DFT simulations are also instrumental in studying the properties of surfaces. Investigations into the surfaces of zirconia have predicted surface energies and relaxations for its different phases. aps.org For the (011) surfaces of barium zirconate (BaZrO₃), a related perovskite, DFT simulations have been used to study atomic structure and charge redistribution at different terminations. researchgate.net Such surface studies are critical for applications where surface interactions play a key role.
The Linear Muffin-Tin Orbital (LMTO) method is another first-principles approach used to calculate the electronic band structure of crystalline solids. ucdavis.edu This method has been applied to study the electronic structure of various materials, including rare-earth dialuminides. iastate.edu In the context of zirconium-based oxides, the LMTO method, in a tight-binding approximation, has been used to investigate the electronic structure, chemical bonding, and ionic transport in stabilized zirconium dioxide. researchgate.net This method provides valuable insights into the energy bands and the nature of electronic states within the material.
Band Structure and Density of States Analysis
The electronic band structure and the density of states (DOS) are fundamental concepts in solid-state physics that describe the quantum mechanical states that electrons can occupy in a material. These analyses are essential for understanding the electronic and optical properties of this compound.
The electronic properties of CaZrO₃ are significantly influenced by the hybridization of atomic orbitals. cdmf.org.br Theoretical band structure and DOS results indicate a strong covalent bonding character arising from the hybridization between the d-states of zirconium and the p-states of oxygen. cdmf.org.br This interaction between the zirconium d-orbitals and oxygen p-orbitals is a key feature of the electronic structure of this material. cdmf.org.br An electron density map can visually represent the hybridization among the atoms, showing the sharing of electrons in the diagonal plane formed by Zr-O-Ca-O-Zr atoms. cdmf.org.br
The band gap is a critical parameter that determines the electronic and optical properties of a material. For CaZrO₃, both theoretical calculations and experimental measurements have been performed to determine its band gap. A theoretical study using periodic quantum mechanical calculations predicted a direct band gap of 6.23 eV for the orthorhombic structure of CaZrO₃. cdmf.org.br Another theoretical investigation using a different computational approach obtained a direct band gap of 4.1 eV. researchgate.net
Experimentally, the band gap of orthorhombic CaZrO₃ has been determined to be 5.7 eV. cdmf.org.brresearchgate.net For comparison, the band gap of pure zirconia (ZrO₂) is approximately 5.1 eV to 5.4 eV. hzdr.defrontiersin.org The differences between theoretical and experimental values can be attributed to the approximations used in the computational methods. researchgate.net
| Property | Method | Value (eV) |
| CaZrO₃ Band Gap | Theoretical (PQMC) | 6.23 cdmf.org.br |
| Theoretical (FP-LAPW) | 4.1 researchgate.net | |
| Experimental | 5.7 cdmf.org.brresearchgate.net | |
| ZrO₂ Band Gap | Experimental | 5.1 - 5.4 hzdr.defrontiersin.org |
Fermi Energy Shift and Charge Transfer Dynamics upon Doping
The introduction of dopant atoms into the this compound (CaZrO₃) lattice fundamentally alters its electronic structure, leading to significant shifts in the Fermi energy (Eբ) and initiating dynamic charge transfer processes. These changes are pivotal in tailoring the material's electrical and optical properties for various applications. The nature of the dopant, whether it acts as an acceptor or a donor, dictates the direction of the Fermi level shift and the primary charge compensation mechanisms.
In its undoped state, this compound is reported to behave as a p-type semiconductor when exposed to air. The intentional introduction of dopants, typically trivalent cations like Scandium (Sc³⁺) or Yttrium (Y³⁺) substituting the Zr⁴⁺ site, exemplifies acceptor doping. This substitution introduces a net negative charge relative to the lattice, which must be compensated to maintain charge neutrality. This compensation primarily occurs through two mechanisms: the formation of oxygen vacancies or the creation of electron holes.
The process of acceptor doping moves the Fermi level closer to the valence band. This shift enhances the concentration of holes, which become the majority charge carriers, thereby increasing p-type conductivity. Computational studies on analogous perovskite systems, such as Scandium- and Yttrium-doped Strontium Zirconate (SrZrO₃), have shown the formation of deep acceptor levels approximately 0.6 eV above the valence band maximum. A similar phenomenon is anticipated in doped CaZrO₃, where the acceptor dopants create localized energy states within the band gap, facilitating the excitation of electrons from the valence band and leaving behind mobile holes.
Conversely, donor doping, which would involve substituting Ca²⁺ or Zr⁴⁺ with a higher-valent cation, would be expected to introduce excess electrons. This would shift the Fermi level closer to the conduction band, increasing the concentration of electrons as the majority charge carriers and inducing n-type conductivity.
The dynamics of charge transfer are intricately linked to the creation of defects, particularly oxygen vacancies. In the case of acceptor doping, the formation of oxygen vacancies is a dominant charge compensation mechanism. These vacancies can then be filled by protons when the material is exposed to a hydrogen-containing atmosphere, leading to protonic conductivity. The interaction between dopant ions and these defects can also lead to the formation of defect pairs, which can influence charge carrier mobility.
The following tables provide a conceptual overview of the expected effects of acceptor and donor doping on the electronic structure of this compound, based on established principles and findings from related perovskite materials.
Table 1: Expected Fermi Energy Shift in Doped this compound
| Dopant Type | Example Dopant (Substitution Site) | Expected Fermi Level Shift | Majority Charge Carrier |
|---|---|---|---|
| Acceptor | Sc³⁺ (on Zr⁴⁺ site) | Towards Valence Band | Holes (h⁺) |
| Acceptor | Y³⁺ (on Zr⁴⁺ site) | Towards Valence Band | Holes (h⁺) |
Table 2: Charge Compensation and Carrier Concentration in Acceptor-Doped CaZrO₃
| Dopant | Dopant Concentration | Primary Charge Compensation Mechanism | Effect on Hole Concentration |
|---|---|---|---|
| Scandium (Sc³⁺) | Low to moderate | Formation of oxygen vacancies (Vₒ••) and electron holes (h⁺) | Increase |
It is important to note that at higher temperatures, the thermal energy can lead to the delocalization of charge carriers, and the electronic behavior may transition from polaronic to more band-like conduction. The precise quantification of the Fermi level shift and charge carrier concentrations is dependent on the specific dopant, its concentration, and the operating conditions such as temperature and atmospheric composition.
Defect Chemistry and Non Stoichiometry in Calcium Zirconium Oxide Systems
Intrinsic Point Defect Thermodynamics
The stability and concentration of point defects in CaZrO₃ are governed by thermodynamic principles. Intrinsic defects are those that exist in a pure crystal in thermal equilibrium, without the presence of external impurities. nih.gov Their formation is an entropically driven process. nih.gov Key thermodynamic parameters, such as formation energies, determine the prevalence of different types of defects like vacancies. nih.gov
The energy required to create a vacancy by removing an atom from its lattice site is known as the formation energy. In CaZrO₃, the formation energies of calcium (V"Ca) and oxygen (V••O) vacancies are crucial as they are the most common types of intrinsic point defects. nih.gov
Theoretical calculations using density functional theory (DFT) have shown that the formation energies of these vacancies depend significantly on the chemical potential of the constituent elements, which relates to the synthesis conditions (e.g., oxygen-rich or oxygen-poor environments). nih.gov Under oxygen-rich conditions, the formation energy for a neutral calcium vacancy (VxCa) is significantly lower than that for a neutral oxygen vacancy (VxO). For instance, one study calculated the formation energy of VxCa to be 2.857 eV under Zr-poor/O-rich conditions, while the formation energy for VxO was 10.191 eV. nih.gov This indicates that under such conditions, calcium vacancies are thermodynamically more favorable to form than oxygen vacancies. nih.gov
Table 1: Calculated Formation Energies of Neutral Vacancies in CaZrO₃ under Different Conditions nih.gov
| Vacancy Type | Condition | Formation Energy (eV/defect) |
|---|---|---|
| VxCa | O-rich (Point A) | 2.857 |
| VxZr | O-rich (Point A) | 5.715 |
| VxO | O-rich (Point A) | 10.191 |
| VxCa | O-rich (Point B) | 2.540 |
| VxZr | O-rich (Point B) | 6.033 |
Note: Point A refers to Zr-poor conditions, while Point B refers to Ca-poor conditions. Both are oxygen-rich.
Vacancies in an ionic lattice like CaZrO₃ can exist in different charge states. A vacancy can be neutral (Vx), meaning it has the same charge as the lattice site it occupies, or it can be charged by trapping or losing electrons. nih.govresearchgate.net In Kröger-Vink notation, a calcium vacancy (V"Ca) is expected to have an effective charge of 2- relative to the Ca²⁺ lattice site, while an oxygen vacancy (V••O) has an effective charge of 2+ relative to the O²⁻ site.
The creation of charged vacancies influences the electronic structure of the material. For example, a neutral calcium vacancy (VxCa) acts as an acceptor, creating hole-like states that can lead to p-type conductivity, particularly under oxidizing conditions. nih.gov Conversely, a neutral oxygen vacancy (VxO) introduces a donor level near the conduction band, which can contribute to n-type electronic conductivity under reducing conditions. nih.gov The formation energies of charged vacancies are dependent on the Fermi level. nih.gov Calculations have shown that the formation energies of fully ionized (negatively charged) calcium and zirconium vacancies are higher than their neutral counterparts. nih.gov In contrast, creating ionized (positively charged) oxygen vacancies can be more favorable as it adds electrons to the system, compensating for occupied donor levels. nih.gov
null ⇌ V"Ca + V""Zr + 3V••O
The energy associated with this process is the Schottky reaction energy. Calculations have determined the full Schottky reaction energy for CaZrO₃ to be 6.331 eV per defect. nih.gov Partial Schottky reaction energies, involving the formation of vacancies with compensating oxides (CaO and ZrO₂), have also been calculated. nih.gov
Table 2: Calculated Schottky Reaction Energies in CaZrO₃ nih.gov
| Reaction Type | Reaction Equation | Reaction Energy (eV/defect) |
|---|---|---|
| Full Schottky | CaZrO₃ ⇌ CaO + ZrO₂ | 0.317 |
| Partial Schottky (CaO) | CaO ⇌ V"Ca + V••O | 5.341 |
| Partial Schottky (ZrO₂) | ZrO₂ ⇌ V""Zr + 2V••O | 9.049 |
An anti-Schottky defect is the opposite of a Schottky defect, involving the formation of interstitials instead of vacancies. illinois.edu For CaZrO₃, this would involve the creation of calcium, zirconium, and oxygen interstitials. Generally, the formation energies for interstitials in closely packed structures like perovskites are high, making anti-Schottky defects less common than Schottky defects. illinois.edu
Defect Clustering and Ordering Phenomena
The interaction between different types of defects, such as the association of cation vacancies and oxygen vacancies, can also occur. For instance, in calcia-stabilized zirconia, it has been proposed that neutral pairs or clusters of calcium ions and oxygen vacancies form. researchgate.net This pairing can affect the mobility of the oxygen vacancies and thus the ionic conductivity of the material. researchgate.net Defect ordering can lead to the formation of new, ordered phases or superstructures within the crystal lattice, which can significantly alter the material's properties. nih.govresearchgate.net
Influence of Defect Chemistry on Charge Transport Phenomena
The presence, concentration, and mobility of charged point defects, primarily oxygen vacancies and electronic charge carriers (electrons and holes), dictate the electrical conductivity of CaZrO₃. The material can exhibit both ionic and electronic conductivity, with the dominant mechanism depending on factors like temperature, oxygen partial pressure, and the presence of dopants. jst.go.jpresearchgate.net
Electronic conductivity arises from the movement of electrons or electron holes. As discussed, different point defects can introduce electronic charge carriers. Oxygen vacancies can create donor electrons, while calcium vacancies can create acceptor holes. nih.gov Consequently, the electronic conductivity of CaZrO₃ is highly sensitive to the surrounding atmosphere. In oxygen-rich atmospheres and at high temperatures, the dominant charge carriers are often positive holes (p-type conductivity). jst.go.jp Conversely, in oxygen-poor (reducing) atmospheres, electronic conduction via electrons (n-type) or ionic conduction via oxygen vacancies may dominate. jst.go.jpresearchgate.net Therefore, stoichiometric CaZrO₃ is considered a mixed electron-oxygen ion conductor. researchgate.net
Role of Oxygen Vacancies in Ionic Conductivity
In calcium zirconium oxide (CaZrO₃), the presence of oxygen vacancies is a critical factor governing its ionic conductivity. These vacancies, which are point defects in the crystal lattice where an oxygen ion is missing, serve as the primary charge carriers for ionic transport. The movement of oxide ions through the material is facilitated by these vacancies, allowing for conduction to occur, particularly at elevated temperatures.
The introduction of dopants with a lower valence than zirconium (Zr⁴⁺), such as calcium (Ca²⁺) when it substitutes Zr sites or other aliovalent cations, is a common method to increase the concentration of oxygen vacancies and thereby enhance ionic conductivity. To maintain charge neutrality within the crystal structure, the substitution of a Zr⁴⁺ ion by a Ca²⁺ ion necessitates the creation of an oxygen vacancy (V"O). This mechanism is fundamental to the design of zirconia-based solid electrolytes.
The relationship between dopant concentration and ionic conductivity is not always linear. While increasing the concentration of the stabilizing cation, such as calcium, generally leads to a higher concentration of oxygen vacancies and an initial increase in conductivity, a decrease in conductivity can be observed beyond an optimal concentration. This phenomenon is often attributed to the formation of defect clusters or vacancy ordering, which can impede the mobility of the oxygen ions.
Hole-Doped States under Oxidation Conditions
Under specific conditions, this compound can exhibit mixed ionic and electronic conductivity. The electronic component of this conductivity can be influenced by the presence of hole-doped states, particularly under oxidizing atmospheres. A hole, in this context, represents the absence of an electron in the valence band of the material and can act as a mobile positive charge carrier.
Theoretical studies based on first-principles calculations have indicated that a hole-doped state can be achieved in this compound containing neutral calcium vacancies under oxidation conditions. nih.gov The presence of a calcium vacancy (V"Ca) can lead to the formation of electron holes to maintain charge balance. These holes can become delocalized and contribute to p-type electronic conductivity.
The creation of these hole-doped states is dependent on the synthesis and processing conditions of the material. An oxidizing environment can promote the formation of cation vacancies, which in turn can lead to the generation of holes. This ability to introduce p-type conductivity allows for the tuning of the electrical properties of CaZrO₃, which can be advantageous for certain applications where mixed conduction is desirable.
Modeling of Defect Structures and Their Impact on Electronic Properties
The understanding of defect structures in this compound and their influence on its electronic properties has been significantly advanced through computational modeling, particularly using first-principles calculations based on density functional theory (DFT). These theoretical approaches allow for the investigation of the thermodynamics and electronic characteristics of various point defects, such as calcium, zirconium, and oxygen vacancies.
First-principles total energy calculations have been employed to evaluate the formation energies of both charge-neutral and charged intrinsic vacancies in orthorhombic CaZrO₃ under different synthesis conditions. nih.gov These calculations help in predicting the dominant defect types under specific environmental conditions (e.g., oxygen-rich or oxygen-poor).
The impact of these defects on the electronic band structure of CaZrO₃ is a key area of investigation. For instance, calculations have shown that the introduction of a neutral oxygen vacancy creates an occupied donor level near the conduction band minimum of the bulk material. nih.gov Conversely, the presence of calcium or zirconium vacancies can introduce triply degenerate anion-orbital like states that cross the Fermi level, indicating a modification of the electronic structure. nih.gov
By analyzing the changes in charge density and utilizing concepts like the atoms-in-molecules theory, researchers can elucidate the alterations in the electronic properties of CaZrO₃ upon the introduction of these vacancy defects. nih.gov This detailed theoretical insight into the defect chemistry is crucial for understanding and predicting the electrical conductivity and other electronic properties of non-stoichiometric this compound, paving the way for its use in advanced electronic devices. nih.gov
A-Site Non-Stoichiometry Effects on Phase Composition and Microstructure
A-site non-stoichiometry, which refers to a deviation from the ideal 1:1 ratio of A-site cations (calcium) to B-site cations (zirconium) in the perovskite structure (ABO₃), can have a significant impact on the phase composition and microstructure of this compound systems.
In cases of A-site deficiency (an excess of zirconium), the solubility of the A-site vacancies in the perovskite lattice is limited. Beyond a certain threshold, the precipitation of a secondary phase, typically zirconium oxide (ZrO₂), is observed. mdpi.comresearchgate.net This can lead to a multiphase ceramic. For instance, in calcia-stabilized zirconia with varying stoichiometric compositions, a combination of cubic zirconia, this compound (CaZrO₃), and zirconium oxide phases has been observed. researchgate.net
The presence of A-site non-stoichiometry can also influence the microstructure of the sintered ceramic. For example, A-site deficiency has been found to result in a significant decrease in electrical conductivity in undoped Ca₁₋ₓZrO₃ (x > 0.01), which is primarily attributed to an increased blocking behavior of the grain boundaries. mdpi.com This suggests that non-stoichiometry can affect not only the phases present but also the characteristics of the interfaces between grains.
Phase Equilibria and Thermodynamic Investigations of Calcium Zirconium Oxide Systems
Binary System Phase Diagrams (e.g., CaO-ZrO₂)
The binary system of calcium oxide (CaO) and zirconium dioxide (ZrO₂) is a critical foundation for understanding more complex systems. The phase diagram for the ZrO₂-CaO system illustrates the different phases that exist at various compositions and temperatures. quizlet.com
A key feature of this system is the formation of the compound calcium zirconate (CaZrO₃) at approximately 50 mol% CaO. quizlet.com This is the only stoichiometric compound reported in the system. researchgate.net Pure ZrO₂ exists in three different crystal structures: monoclinic, tetragonal, and cubic. quizlet.com The addition of CaO as a stabilizing agent can prevent the destructive tetragonal-to-monoclinic phase transformation that occurs in pure zirconia upon cooling. quizlet.com
The CaO-ZrO₂ phase diagram shows a region of cubic solid solution that is stable at high temperatures. researchgate.net The extent of this cubic solid solution field has been determined through various high-temperature experimental techniques. researchgate.net For instance, at 1300°C, the cubic solid solution exists for CaO compositions between approximately 14 and 18 mol%, and this range widens at higher temperatures. researchgate.net
The system also exhibits one eutectic reaction at approximately 2250°C and 23 wt% CaO, where the liquid phase transforms into a solid mixture of cubic ZrO₂ and CaZrO₃. quizlet.comchegg.com Additionally, two eutectoid reactions are present at lower temperatures and different CaO concentrations, for example, at 1000°C with 2.5 wt% CaO and at 850°C with 7.5 wt% CaO. quizlet.com Below a eutectoid temperature of 1066°C, the cubic solid solutions are expected to decompose, though this transformation can be slow, allowing the cubic phase to be retained in a metastable state at lower temperatures. researchgate.net
Table 1: Key Features of the CaO-ZrO₂ Binary Phase Diagram
| Feature | Temperature (°C) | Composition (wt% CaO) | Phases Involved |
|---|---|---|---|
| Eutectic Reaction | ~2250 | ~23 | Liquid ↔ Cubic ZrO₂ + CaZrO₃ |
| Eutectoid Reaction 1 | 1000 | 2.5 | Cubic ZrO₂ ↔ Tetragonal ZrO₂ + CaZr₄O₉ |
| Eutectoid Reaction 2 | 850 | 7.5 | Cubic ZrO₂ ↔ Monoclinic ZrO₂ + CaZr₄O₉ |
| Compound Formation | 2345 (Melting Point) | ~31 (50 mol%) | CaZrO₃ |
Ternary System Phase Diagrams (e.g., CaO-ZrO₂-Al₂O₃, ZrO₂-MgO-CaO, ZrO₂-MgO-CaO-SiO₂)
The addition of a third component to the CaO-ZrO₂ system creates a ternary system with more complex phase relationships. These diagrams are essential for understanding the interactions of calcium zirconium oxide with other materials in multicomponent systems, such as in refractory applications.
In the CaO-ZrO₂-Al₂O₃ system, phase equilibria have been studied to optimize the composition of materials like nozzles for continuous steel casting. elsevierpure.com By determining the liquidus projections, eutectic and peritectic lines can be estimated. elsevierpure.com This allows for the identification of compositions with high melting points and stability in contact with molten metals.
The ZrO₂-MgO-CaO ternary system has been evaluated thermodynamically by combining the descriptions of the constituent binary systems. capes.gov.br The calculated phase diagram, often presented as isothermal sections and a projection of the liquidus surfaces, shows reasonable agreement with experimental data. capes.gov.brresearchgate.net These diagrams map out the primary phase fields for the various solid solutions and compounds that can form.
For the more complex ZrO₂-MgO-CaO-SiO₂ quaternary system, understanding the phase equilibria is crucial for applications such as thermal barrier coatings and advanced refractories. Pseudo-ternary phase diagrams are often constructed to visualize the phase relationships by keeping the concentration of one component or a ratio of components constant. For instance, a pseudo-ternary diagram of the (CaO + MgO)-SiO₂-Al₂O₃ system can be used to understand the effect of raw material composition on the liquidus temperatures of slags. mdpi.com
Stability Regions of Ordered Phases (e.g., CaZr₄O₉, Ca₆Zr₁₉O₄₄)
Within the CaO-ZrO₂ system, specific ordered phases can form under certain conditions of temperature and composition. Two such phases are CaZr₄O₉ and Ca₆Zr₁₉O₄₄. psu.edu The formation and stability of these ordered structures influence the properties of calcia-stabilized zirconia.
CaZr₄O₉ is one of the ordered phases found in this system. psu.edu During the cooling process of a CaZrO₃/ZrO₂ eutectic composition, the stabilized zirconia phase can transform into the stoichiometric compound Ca₆Zr₁₉O₄₄, which upon further cooling, can separate into the CaZr₄O₉ phase and CaZrO₃. researchgate.net However, some studies suggest that CaZr₄O₉ may be a metastable phase. psu.edu
Ca₆Zr₁₉O₄₄ is considered an equilibrium ordered phase in the ZrO₂-CaO system. psu.edu This phase has been found to disorder at a temperature of 1355 ± 15°C. psu.edu The presence and transformation of these ordered phases are critical for controlling the microstructure and, consequently, the mechanical and thermal properties of the material.
Experimental Methods for Phase Equilibria Determination (e.g., Quenching Technique, Electron Probe Microanalysis)
The determination of phase diagrams for high-temperature ceramic systems like this compound relies on precise experimental techniques. A common and effective approach is the quenching technique . nih.govresearchgate.netresearchgate.net This method involves heating a sample to a specific temperature and holding it for a duration sufficient to achieve equilibrium. uq.edu.au The sample is then rapidly cooled, or "quenched," to room temperature, preserving the high-temperature phase assemblage for analysis. nih.gov This technique is widely used for establishing solidus and liquidus curves in phase diagrams. nih.gov
Following quenching, the identification and chemical composition of the phases present are determined using various analytical methods. X-ray diffraction (XRD) is used for phase identification by analyzing the crystal structure of the material. elsevierpure.comnih.gov To measure the chemical compositions of the individual phases, electron probe microanalysis (EPMA) is extensively employed. uq.edu.auprobesoftware.comsnu.ac.kr EPMA is a non-destructive technique that uses a focused electron beam to generate characteristic X-rays from the elements within a microscopic area of the sample. ub.edupsu.edu This allows for accurate quantitative compositional analysis of the different phases in equilibrium. probesoftware.comub.edu
The combination of the quenching technique with EPMA and XRD provides a powerful methodology for accurately mapping out complex phase diagrams of multicomponent oxide systems. researchgate.netuq.edu.ausnu.ac.kr
Thermodynamic Modeling and Optimization of Gibbs Energy Functions
Thermodynamic modeling provides a powerful tool for understanding and predicting phase equilibria in complex systems. The CALPHAD (Calculation of Phase Diagrams) approach is widely used for this purpose. This method involves developing thermodynamic models for the Gibbs energy of each phase in the system. d-nb.infomit.edu
For the CaO-ZrO₂ system, thermodynamic optimizations have been carried out based on a critical evaluation of all available experimental data, including phase diagram information and thermodynamic properties. researchgate.net The liquid phase is often described using models like the Modified Quasichemical Model, which accounts for short-range ordering. researchgate.net Solid solutions are modeled considering their defect structures. researchgate.net
The process involves creating mathematical descriptions for the Gibbs energy of each phase as a function of temperature and composition. Adjustable parameters within these models are optimized to achieve the best possible fit to the experimental data. mit.edu This results in a self-consistent thermodynamic database that can be used to calculate phase diagrams and other thermodynamic properties, even in regions where experimental data may be scarce. researchgate.netmit.edu This approach not only allows for the reproduction of known phase equilibria but also helps in identifying discrepancies among experimental datasets and in predicting metastable phase formations. researchgate.netresearchgate.net
Eutectic Compositions and Solidification Behavior
The solidification behavior of this compound systems is of great importance for processes involving melting and cooling, such as in the casting of refractory materials or the formation of eutectic composites. The CaO-ZrO₂ binary phase diagram features a eutectic reaction at approximately 2200°C. researchgate.net At the eutectic composition, the liquid phase solidifies to form a fine-grained mixture of the CaZrO₃ phase and CaO-stabilized ZrO₂. researchgate.net
The microstructure of the solidified material is influenced by the cooling rate. Rapid solidification processes can lead to the formation of fine, lamellar eutectic structures. researchgate.net Understanding the solidification path is crucial for controlling the final microstructure and properties of the material. For instance, in the solidification of a CaZrO₃/ZrO₂ eutectic composition, the CaZrO₃ phase and stabilized zirconia phases crystallize first. researchgate.net Subsequent cooling can lead to further phase transformations in the solid state, as discussed in the context of ordered phases.
In more complex systems, such as the Al₂O₃-ZrO₂ system, the solidification behavior can lead to the formation of multiphase ceramics with dendritic and eutectic microstructures. scientific.net The study of solidification paths helps in designing materials with desired properties, such as high strength and thermal shock resistance.
Synthesis Methodologies and Processing Techniques for Calcium Zirconium Oxide
Solid-State Reaction Synthesis
The conventional and most straightforward method for producing calcium zirconium oxide is the solid-state reaction. researchgate.net This technique involves the high-temperature reaction of powdered precursors, relying on atomic diffusion through the crystal lattices of the reactants. researchgate.net It is a widely used method for industrial-scale production due to its simplicity and cost-effectiveness. researchgate.net
The formation and crystallinity of the CaZrO₃ phase are highly dependent on the calcination temperature and the duration of the heat treatment. Studies have shown that the reaction between calcium oxide (CaO) and zirconium dioxide (ZrO₂) typically requires high temperatures, often in the range of 1300°C to 1500°C, for the synthesis to be complete. researchgate.netresearchgate.net
Research investigating the phase evolution of CaZrO₃ from a mixture of calcium carbonate (CaCO₃) and ZrO₂ has provided detailed insights into the optimal thermal processing conditions. Using thermal analysis, it was determined that the decomposition of CaCO₃ occurs, followed by the solid-state reaction at higher temperatures. researchgate.net X-ray diffraction (XRD) analysis of powders calcined for 4 hours at various temperatures revealed that while the orthorhombic perovskite structure of CaZrO₃ forms at temperatures from 900°C to 1400°C, it is often accompanied by unreacted precursor phases like ZrO₂ and CaCO₃ at lower temperatures. researchgate.net The intensity of the characteristic CaZrO₃ peaks sharpens with increasing temperature, indicating improved crystallinity. researchgate.net For instance, complete phase formation with high purity is often achieved after calcination at 1300°C for 4 hours. researchgate.net
The synthesis temperature can be significantly lowered using variations like the molten salt method, where a eutectic salt mixture provides a liquid medium for the reaction. In one such study, CaZrO₃ began to form at approximately 600°C, and a single-phase product with a particle size of 90-95 nm was obtained after heating for just 3 hours at 700°C. ut.ac.irresearchgate.net
Table 1: Effect of Calcination Temperature on CaZrO₃ Synthesis via Solid-State Reaction
| Calcination Temperature (°C) | Duration (hours) | Precursors | Method | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| 900 - 1400 | 4 | CaCO₃, ZrO₂ | Conventional Solid-State | Orthorhombic CaZrO₃ forms, but with residual ZrO₂ and CaCO₃ at lower temperatures. | researchgate.net |
| 1300 | 4 | CaCO₃, ZrO₂ | Conventional Solid-State | Sufficient for complete synthesis of the CaZrO₃ phase. | researchgate.net |
| 1300 - 1500 | Not Specified | CaO, ZrO₂ | Conventional Solid-State | Typical temperature range for complete reaction. | researchgate.netresearchgate.net |
| 700 | 3 | CaCl₂, Na₂CO₃, nano-ZrO₂ | Molten Salt Synthesis | Formation of single-phase CaZrO₃ with 90-95 nm particle size. | ut.ac.irresearchgate.net |
The choice of precursor materials is a critical factor in the solid-state synthesis of CaZrO₃. The most common and economically viable precursors are calcium oxide (CaO) or calcium carbonate (CaCO₃) as the calcium source, and monoclinic zirconium dioxide (ZrO₂) as the zirconium source. researchgate.netresearchgate.net When CaCO₃ is used, it first decomposes at elevated temperatures to form reactive CaO, which then reacts with ZrO₂. researchgate.net
The reactivity and particle size of the precursors can influence the reaction kinetics. Using nano-sized precursor powders, such as nano-ZrO₂, can increase the surface area and contact points between reactants, potentially lowering the required synthesis temperature and duration. ut.ac.irresearchgate.net Other precursors, although less common in conventional solid-state reactions, can also be employed. For instance, zirconium oxynitrate (ZrO(NO₃)₂) can serve as a zirconium source, though it is more frequently used in wet chemical routes.
Wet Chemical Routes
Wet chemical synthesis methods offer several advantages over solid-state reactions, including better stoichiometric control, higher product purity, lower synthesis temperatures, and the ability to produce fine, homogeneous nanopowders. researchgate.net These methods involve dissolving precursors in a solvent and then inducing a chemical reaction to form a precursor solid, which is subsequently calcined.
The sol-gel method is a versatile technique for producing high-purity, nanocrystalline CaZrO₃. This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then converted into a "gel," a solid network containing the solvent. Subsequent drying and calcination of the gel yield the final ceramic powder. researchgate.net
Various precursors can be used in the sol-gel synthesis of CaZrO₃. One route employs calcium acetate (B1210297) (Ca(CH₃COO)₂) and zirconium acetylacetonate (B107027) ([CH₃COCH=C(O⁻)CH₃]₄Zr) as starting materials. researchgate.net Another approach utilizes calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and polyacetylacetonatozirconium, with citric acid used as a chelating agent. researchgate.net In this latter process, the characteristic peaks of the CaZrO₃ phase were observed after heat treatment at 700°C. researchgate.net The crystallization temperature can be as low as 600°C, with well-defined crystalline films being formed after annealing at 650-700°C. researchgate.net
Co-precipitation is another effective wet chemical method for synthesizing homogeneous CaZrO₃ powders. This technique involves dissolving soluble salts of calcium and zirconium in a solvent, followed by the simultaneous precipitation of their hydroxides, carbonates, or oxalates by adding a precipitating agent or changing the solution's pH. researchgate.netcuneyttas.com The resulting intimate mixture of precursors is then filtered, dried, and calcined at a relatively low temperature to form the desired CaZrO₃ phase.
A common set of starting materials includes aqueous solutions of calcium chloride (CaCl₂·2H₂O) and zirconium oxychloride (ZrOCl₂·8H₂O). cuneyttas.com In one variation, ethylenediaminetetraacetic acid (EDTA) is used as a chelating agent to form stable complexes with the metal cations. The mixed hydroxide (B78521) precursors are then precipitated by adding a strong base like sodium hydroxide (NaOH). cuneyttas.com The amorphous precipitate is subsequently calcined, with studies showing that temperatures around 1200°C are sufficient to produce phase-pure, sub-micron CaZrO₃ powders. cuneyttas.com
The Polymeric Precursor Method (PPM), often referred to as the Pechini method, is a chelate-based route that allows for the synthesis of complex oxides at low temperatures. cdmf.org.br This method involves the formation of a polymeric resin containing a homogeneous distribution of metal cations. Typically, a metal salt is dissolved in a solution containing a chelating agent, such as citric acid, which forms stable chelates with the metal ions. A polyhydroxy alcohol, like ethylene (B1197577) glycol, is then added, and upon heating, a polyesterification reaction occurs, resulting in a polymeric resin. This process effectively traps the metal chelates within the polymer network, preventing segregation. cambridge.org
The resulting resin is then pyrolyzed to remove the organic components and subsequently calcined at a moderate temperature to crystallize the CaZrO₃ phase. cdmf.org.br This method has been successfully used to produce fine CaZrO₃ powders at temperatures as low as 650°C through the thermal decomposition of calcium zirconyl citrate (B86180) precursors. cambridge.org
Table 2: Comparison of Wet Chemical Synthesis Routes for CaZrO₃
| Synthesis Method | Typical Precursors | Key Process Steps | Calcination Temperature (°C) | Advantages | Reference(s) |
|---|---|---|---|---|---|
| Sol-Gel | Calcium Acetate, Zirconium Acetylacetonate; Calcium Nitrate, Polyacetylacetonatozirconium | Formation of sol, gelation, drying, calcination. | 650 - 700 | High purity, nanocrystalline powders, good homogeneity. | researchgate.netresearchgate.net |
| Co-precipitation | Calcium Chloride, Zirconium Oxychloride, EDTA | Dissolution of salts, simultaneous precipitation, filtering, drying, calcination. | ~1200 | Homogeneous precursor mixture, sub-micron powders. | researchgate.netcuneyttas.com |
| Polymeric Precursor Method (PPM) | Metal salts, Citric Acid, Ethylene Glycol | Chelation of metal ions, polyesterification to form a resin, pyrolysis, calcination. | ~650 | Low synthesis temperature, excellent compositional control. | cdmf.org.brcambridge.org |
Citrate and Malate (B86768) Routes
Wet-chemical synthesis methods utilizing organic acid precursors, such as the citrate route, offer a low-temperature alternative to traditional solid-state reactions for producing fine this compound powders.
The citrate precursor method involves the use of calcium zirconyl citrates as molecular precursors. This technique ensures a homogeneous, molecular-level mixing of the calcium and zirconium ions, which is retained during thermal decomposition. The synthesis pathway proceeds through a multi-step process where the thermal decomposition of the citrate precursors first yields an ionic oxycarbonate intermediate (Ca₂Zr₂O₅CO₃). Subsequent heating of this intermediate leads to the formation of fine CaZrO₃ powders at temperatures as low as 650 °C. This represents a significant reduction in synthesis temperature compared to conventional methods.
While the citrate route is documented, specific research detailing a malate route for the synthesis of this compound is less common in the available literature. However, the principles of using malic acid as a chelating agent to form a stable precursor gel, similar to the citrate method, are widely applied in the synthesis of other complex oxides.
Table 1: Parameters for Citrate Route Synthesis of CaZrO₃
| Parameter | Description | Reference |
|---|---|---|
| Precursor | Calcium zirconyl citrate | |
| Intermediate Phase | Ionic oxycarbonate (Ca₂Zr₂O₅CO₃) | |
| Formation Temperature | As low as 650 °C | |
| Key Advantage | Low-temperature synthesis, molecular-level homogeneity |
Advanced Chemical Synthesis Approaches
Advanced chemical synthesis methods enable the production of nanomaterials with tailored properties, such as high surface area and controlled particle size.
Solution Combustion Synthesis (SCS) is a rapid and efficient method for producing finely dispersed, nanoscale this compound powders. The process involves the exothermic reaction of an aqueous solution containing metal nitrates (e.g., calcium nitrate, zirconyl nitrate) and an organic fuel.
Commonly used fuels include urea, glycine, β-alanine, and citric acid. The process begins by heating the aqueous precursor solution to evaporate water, forming a viscous gel. Upon further heating to the ignition temperature (e.g., 300-500 °C), the gel undergoes a self-sustaining, vigorous combustion reaction. This reaction releases a large volume of gases, which dissipates heat and results in a voluminous, foam-like, and finely powdered oxide product. The resulting powders are often highly reactive and may require a subsequent calcination step (e.g., at 900 °C) to achieve full crystallization of the single-phase CaZrO₃.
Table 2: Overview of Solution Combustion Synthesis for CaZrO₃
| Parameter | Typical Materials/Conditions | Reference |
|---|---|---|
| Oxidizers | Calcium nitrate (Ca(NO₃)₂), Zirconyl nitrate (ZrO(NO₃)₂) | |
| Fuels | Urea (CH₄N₂O), Glycine (C₂H₅NO₂), β-alanine (C₃H₇NO₂), Citric Acid (C₆H₈O₇) | |
| Ignition Temperature | ~220 °C to 500 °C | |
| Reaction Time | Typically completed in minutes | |
| Product Characteristics | Nanoscale, finely dispersed, high reactivity, foam-like powders |
Flame Spray Pyrolysis (FSP) is a versatile, single-step technique for the high-volume manufacturing of metal oxide nanoparticles. The process involves atomizing a liquid precursor solution, which contains calcium and zirconium compounds dissolved in a flammable solvent, directly into a high-temperature flame.
The fine droplets of the precursor solution are sprayed into the flame, where the solvent combusts, and the precursors decompose, nucleate, and condense to form nanoparticles. The rapid quenching that occurs as the particles move out of the high-temperature zone limits grain growth, resulting in small primary particle sizes. Key process parameters that influence the final product's characteristics—such as particle size, crystallinity, and morphology—include precursor concentration, flame temperature, and droplet size. This method is advantageous for its rapid, continuous production capabilities and for yielding crystalline, high-purity nanoparticles.
The surfactant template-ultrasound assisted method is a soft-chemistry approach used to create porous, nanostructured materials. While detailed application specifically for CaZrO₃ is not extensively documented, the principles are drawn from its use with similar materials like lithium zirconate and other perovskites.
In this method, a surfactant, such as cetyltrimethylammonium bromide (CTAB), is used to form micelles that act as a template for the formation of the inorganic structure. The calcium and zirconium precursors organize around these templates. The application of high-power ultrasound (sonication) serves multiple purposes: it promotes the dispersion of reactants, prevents particle agglomeration, and can reduce particle size. The cavitation effect, which involves the formation and collapse of microbubbles, generates localized high-pressure and high-temperature spots that enhance chemical reactivity. After the synthesis, the surfactant template is removed, typically by washing or calcination, leaving behind a porous nanostructure. The sonication time and surfactant concentration are critical parameters for controlling the final crystallite size and surface area of the material.
High-Temperature Processing and Consolidation
High-temperature methods are employed to produce dense, consolidated forms of this compound for applications requiring high mechanical strength and thermal stability, such as refractories.
Electrofusion, or electric arc melting, is a high-temperature process used to produce dense, fused-cast refractory materials, including calcium-stabilized zirconia and calcium zirconate. The method involves charging high-purity raw materials, typically calcium oxide (CaO) and zirconium dioxide (ZrO₂), into a three-phase electric arc furnace.
The materials are heated to temperatures well above their melting points (smelting temperatures can range from 2700 to 3500 °C). The intense heat from the electric arc melts the charge, forming a homogenous molten liquid. After the melting process is complete, the furnace is allowed to cool naturally, causing the molten material to solidify into a dense, crystalline ingot or frit. This fused material exhibits very low porosity compared to materials produced by solid-state sintering. The resulting product is then crushed and sized for use in refractory applications. A potential challenge is the evaporation of some CaO at the extremely high temperatures, which can slightly alter the stoichiometry and lead to the formation of a secondary phase like cubic zirconia.
Table 3: Typical Parameters for Electrofusion of CaO-ZrO₂
| Parameter | Description | Reference |
|---|---|---|
| Raw Materials | High-purity calcium oxide (CaO), Zirconium dioxide (ZrO₂) | |
| Equipment | Three-phase electric arc furnace | |
| Melting Temperature | 2700–3500 °C | |
| Cooling Process | Natural cooling to form a solid ingot | |
| Product Characteristics | Dense, low porosity, crystalline, fused-cast material |
Reaction Sintering
Reaction sintering is a prominent solid-state method for producing dense this compound ceramics. This technique involves the simultaneous chemical reaction of precursor powders and the sintering of the newly formed product into a coherent solid body at high temperatures. The process typically utilizes a mixture of a calcium source, such as Calcium Oxide (CaO) or Calcium Carbonate (CaCO3), and a zirconium source, most commonly Zirconium Dioxide (ZrO2).
The fundamental reaction proceeds via the solid-state diffusion of ions between the precursor particles. Studies on the kinetics of CaZrO3 formation from a ZrO2–CaCO3 system (1:1 molar ratio) indicate that the process consists of two main steps: the decomposition of CaCO3 to CaO, followed by the reaction of CaO with ZrO2 to form CaZrO3. The mechanism is primarily diffusional, with the best agreement between experimental and calculated data found using the Jander and Zhuravlev–Lesokhin–Tempelman diffusion models.
The choice of raw materials and processing parameters significantly influences the final product. For instance, CaZrO3-MgO composites can be fabricated by the reaction sintering of Zirconia and dolomite (B100054) (CaMg(CO3)2). In such processes, impurities within the natural dolomite can affect the microstructure, porosity, grain size, and phase composition of the final composite. Sintering temperatures for these reactions are typically in the range of 1350°C to 1450°C. Noticeable changes in the material's characteristics are observed as a function of the final sintering temperature.
The reaction to form CaZrO3 is widely reported in the literature, often occurring at the grain junctions and triple points where ZrO2 nanoparticles react with CaO. The particle size of the final product is largely determined by the morphology of the initial ZrO2 particles. While effective, solid-state synthesis can present challenges, such as volume expansion during the reaction and the potential for residual unreacted lime if temperatures are not sufficiently high.
Table 1: Parameters and Outcomes of Reaction Sintering for this compound
| Precursors | Sintering Temperature (°C) | Dwell Time | Key Findings |
|---|---|---|---|
| ZrO2 and Dolomite (CaMg(CO_3)_2) | 1350 - 1450 | Not Specified | Impurities in dolomite affect microstructure, porosity, and grain size. |
| ZrO2 and CaCO3 | 1000 - 1300 | Varied | Reaction kinetics are governed by diffusion models. |
| Zircon and Lime (CaO) | 1200 - 1500 | Up to 4 hours | A product assaying ~91% ZrO2 is obtained after leaching the product sintered at 1400°C for 2h. |
| CaO and ZrO2 | 1400 - 1600 | 2 - 4 hours | Increasing sintering temperature to 1600°C eliminates monoclinic phases, resulting in a fully cubic stabilized zirconia structure. |
Laser Floating Zone Technique for Directional Solidification
The Laser Floating Zone (LFZ) technique, also known as Laser-Heated Pedestal Growth (LHPG), is a sophisticated crucible-free method for growing high-quality single crystals and directionally solidified materials. This technique is particularly well-suited for materials with high melting points, like many oxide ceramics, and those that melt incongruently.
In the LFZ process, focused high-power laser radiation is used to create a molten zone on the top of a precursor rod (the "pedestal" or "feed rod"). A seed crystal is then introduced into this molten zone from above. By carefully pulling the seed and feed rods upwards or downwards, the molten zone is traversed along the feed rod, resulting in the growth of a single crystal with the orientation of the seed. The absence of a crucible minimizes contamination, which is a significant advantage over traditional methods like the Czochralski or Bridgman–Stockbarger techniques.
This method allows for precise control over thermal gradients, which are typically steep, enabling rapid growth rates. The use of multiple lasers can ensure a uniform temperature distribution around the circumference of the molten zone, which is critical for stable growth and minimizing thermal stress in the resulting crystal.
While specific studies detailing the directional solidification of pure this compound using LFZ are not widely available, the technique has been extensively used for a variety of other perovskite oxides and refractory materials. For example, single crystals of BaZrO3, another perovskite with a very high melting point (~2700°C), have been successfully grown using this method. The principles and parameters used for these related materials provide a strong foundation for the potential application of LFZ to CaZrO3 for producing single crystals or materials with controlled, aligned microstructures for advanced applications.
Table 2: Typical Parameters for the Laser Floating Zone Technique
| Parameter | Typical Range/Value | Purpose |
|---|---|---|
| Laser Power | 10 - 200 W (up to 2 kW in some systems) | To create and sustain a stable molten zone at high temperatures. |
| Growth Rate (Pulling Speed) | A few mm/hr to tens of mm/hr | Controls the solidification front velocity, affecting microstructure and defect density. |
| Atmosphere | Air, Oxygen, Argon, or high pressure | Prevents decomposition and controls stoichiometry. |
| Rotation Rate (Seed/Feed) | 5 - 60 rpm | Enhances thermal and compositional homogeneity in the molten zone. |
Cryo-Milling and Mechanical Alloying for Nanosized Powders
Both cryo-milling and mechanical alloying are high-energy ball milling techniques capable of producing nanosized and nanostructured powders of this compound. These methods rely on severe plastic deformation to refine the microstructure of the precursor materials.
Cryo-Milling , or cryogenic milling, is a process where powder materials are milled in a cryogenic liquid, typically liquid nitrogen. The extremely low temperature (-196°C) makes the materials brittle, which facilitates fracture and leads to more efficient particle size reduction. A key advantage of cryo-milling is the suppression of recovery and recrystallization processes that would otherwise occur due to the heat generated during high-energy milling. This allows for the creation of powders with extremely fine, nanocrystalline grain structures. The process has been successfully applied to produce calcia-stabilized zirconia (CSZ) by milling Calcium Oxide and Zirconium Oxide powders in cryogenic conditions, which are then pressed and sintered.
Mechanical Alloying (MA) is a solid-state powder processing technique that involves the repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can be used to synthesize alloys and compounds, including CaZrO3, directly from elemental or compound powders at or near room temperature. The intense mechanical energy transferred to the powders leads to a progressive refinement of the particle and grain size down to the nanometer level. The final particle size can be controlled by balancing the rates of fracturing and welding, often with the use of a process control agent (PCA) to prevent excessive agglomeration.
Table 3: Parameters for Cryo-Milling and Mechanical Alloying
| Technique | Precursors | Milling Parameters | Resulting Particle/Crystallite Size |
|---|---|---|---|
| Cryo-Milling | CaO, ZrO2 | High-energy planetary ball mill in cryogenic conditions | Submicron-sized powders |
| Mechanical Alloying | Not Specified for CaZrO3 | Ball-to-powder ratio: ~10:1 or higher | Nanocrystalline structure |
Control of Particle Morphology, Size, and Agglomeration during Synthesis
The control of particle characteristics such as morphology, size, and the degree of agglomeration is critical for the performance of this compound powders in various applications. Wet-chemical synthesis routes, in particular, offer a high degree of control over these properties by manipulating reaction conditions.
The molten salt synthesis (MSS) method has been shown to be effective for producing CaZrO3 nanoceramics at relatively low temperatures. In one study, single-phase CaZrO3 with a particle size of 90–95 nm was successfully synthesized at 700°C with a holding time of 3 hours. The temperature was a critical factor; increasing it to 1000°C resulted in significant grain growth, with particle sizes increasing to the 180–200 nm range. The morphology of the synthesized particles often mimics that of the precursor powders (e.g., ZrO2), indicating a "template-growth" mechanism where the precursor particles act as templates for the formation of the product phase.
The microwave-assisted hydrothermal (MAH) method is another route that allows for the synthesis of CaZrO3 nanoparticles. This process involves nucleation via MAH followed by a crystallization heat treatment. The final crystallite size and phase composition are highly dependent on the post-synthesis annealing temperature. For example, crystallization of the CaZrO3 phase begins around 800°C, and after heat treatment at 1200°C, well-crystallized mixed-phase material with crystallites of about 75 nm can be obtained, though often with micrometer-sized agglomerates.
In general, factors that influence particle size and agglomeration include:
Temperature and Time: Higher synthesis or calcination temperatures and longer holding times generally lead to larger particle and crystallite sizes due to enhanced diffusion and grain growth.
Precursor Characteristics: The size and morphology of the starting materials can influence the final product, especially in template-mediated growth mechanisms.
Supersaturation: In precipitation and hydrothermal methods, the degree of supersaturation can affect nucleation and growth rates, thereby influencing particle size and the tendency for agglomeration.
Additives: The use of surfactants or other capping agents can control particle growth and prevent agglomeration by adsorbing onto the particle surfaces.
Agglomeration is a common challenge, particularly with nanoparticles, due to their high surface energy. The strength of these agglomerates can impact the processing of the powders and the density and microstructure of the final sintered ceramic. Therefore, careful control of synthesis parameters and post-synthesis processing steps are essential to achieve powders with the desired characteristics.
Table 4: Influence of Synthesis Parameters on CaZrO3 Particle Characteristics
| Synthesis Method | Parameter | Value | Effect on Particle Size/Morphology |
|---|---|---|---|
| Molten Salt Synthesis | Temperature | 700 - 900°C | 90 - 95 nm |
| Molten Salt Synthesis | Temperature | 1000°C | 180 - 200 nm (due to grain growth) |
| Molten Salt Synthesis | Holding Time | 3 hours | Optimum time for single-phase CaZrO3 at 700°C |
| Microwave-Assisted Hydrothermal (MAH) + Heat Treatment | Heat Treatment Temperature | 1200°C | Crystallite size of ~75 nm; formation of micrometer-sized agglomerates |
Dopant Effects and Tailored Material Engineering of Calcium Zirconium Oxide
Role of Calcium Doping on Zirconia Phase Stability
The addition of calcium oxide (CaO) as a dopant to zirconium dioxide (ZrO₂) is a well-established method for controlling the polymorphic phase transformations of zirconia. Pure zirconia exhibits a monoclinic crystal structure at room temperature, which transforms to a tetragonal phase at approximately 1170°C and a cubic phase above 2370°C. researchgate.netcdmf.org.br These transformations are accompanied by significant volume changes, leading to mechanical stress and potential cracking in ceramic components upon cooling. osti.gov Calcium doping mitigates this issue by stabilizing the high-temperature tetragonal and cubic phases at room temperature, a process critical for the practical application of zirconia-based ceramics. osti.govacs.orgnih.gov
Control of Monoclinic, Tetragonal, and Cubic Zirconia Phases
The stabilization of zirconia phases through calcium doping is highly dependent on both the dopant concentration and the thermal processing conditions, particularly the sintering temperature. The introduction of Ca²⁺ ions into the ZrO₂ lattice creates oxygen vacancies to maintain charge neutrality, which in turn stabilizes the higher-symmetry tetragonal and cubic structures.
Increasing the concentration of CaO generally enhances the stability of the cubic phase. researchgate.netresearchgate.net For instance, studies have shown that with 16 mol% of calcium doping and sintering at 1400°C, an almost fully stabilized cubic phase of zirconia (approximately 97%) can be achieved. researchgate.netresearchgate.netnih.gov Lower concentrations of CaO result in partially stabilized zirconia (PSZ), which may contain a mixture of monoclinic, tetragonal, and cubic phases at room temperature. osti.govresearchgate.net
Sintering temperature plays a pivotal role in the phase evolution. Higher sintering temperatures promote the diffusion of calcium ions and the development of the cubic phase. Research on 16 mol% calcium-doped zirconia demonstrated a progression from a mix of monoclinic and cubic phases at lower sintering temperatures to a fully stabilized cubic structure at 1400°C. researchgate.netnih.gov At intermediate temperatures around 800°C to 1000°C, the formation of a secondary perovskite phase, calcium zirconate (CaZrO₃), can also be observed. researchgate.netnih.gov
Phase Composition of Calcium-Doped Zirconia
| CaO (mol%) | Sintering Temp. (°C) | Resulting Phases at Room Temperature | Reference |
|---|---|---|---|
| - | Any | Monoclinic | researchgate.netnih.gov |
| 2-5 | - | Partially Stabilized: Monoclinic + Tetragonal | researchgate.net |
| 16 | 800 - 1000 | Monoclinic + Cubic + CaZrO₃ | researchgate.netnih.gov |
| 16 | 1400 | Fully Stabilized Cubic (~97%) | researchgate.netresearchgate.netnih.gov |
| 15 | 1600 | Fully Stabilized Cubic | researchgate.netrsc.org |
Influence of Dopant Concentration on Lattice Parameters and Crystallite Size
The incorporation of calcium as a dopant has a direct impact on the structural parameters of the zirconia lattice. The substitution of the smaller zirconium ion (Zr⁴⁺) with the larger calcium ion (Ca²⁺) can lead to changes in the lattice parameters and unit cell volume. doi.org This substitution helps reduce the c/a lattice constant ratio in the tetragonal phase, which lowers internal stress and contributes to stabilization. doi.org
A significant effect of calcium doping is the inhibition of grain growth, also known as crystallite size refinement. nih.govresearchgate.net The presence of the dopant ions can impede the movement of grain boundaries during sintering, resulting in a finer and more uniform grain structure. Studies comparing different stabilizers have shown that calcium oxide is particularly effective in restraining the growth of zirconia grains. researchgate.net This control over crystallite size is crucial, as it influences the mechanical properties of the final ceramic product. The critical transformation size—the grain size below which the tetragonal phase is retained at room temperature—is directly affected by CaO stabilization. researchgate.net
Effect of CaO Doping on Zirconia Grain Size
| Dopant System | Observation | Reference |
|---|---|---|
| CaO-Stabilized ZrO₂ | Inhibitory effect on the growth of zirconia grains. | researchgate.net |
| CaO-Stabilized ZrO₂ | Results in a finer and more uniform particle distribution compared to unstabilized zirconia. | researchgate.net |
| CaO vs. MgO in ZrO₂ | The stabilizing and grain growth inhibiting effect of calcium oxide is superior to that of magnesium oxide. | researchgate.net |
| Ce-TZP co-doped with CaO | Addition of 1 mol% CaO had a strong refining effect on the microstructure. | researchgate.net |
Effects of Zirconia Doping on Calcium Oxide-Based Systems
While calcium oxide is a common dopant for zirconia, the reverse scenario—doping calcium oxide-based materials with zirconia—also offers significant advantages for material engineering. This strategy is particularly effective in applications requiring high-temperature stability, such as in CO₂ capture sorbents or refractory materials.
Inhibition of Sintering and Grain Growth in CaO
One of the primary challenges in the high-temperature application of CaO-based materials is their susceptibility to sintering and grain growth, which leads to a loss of surface area and reactivity over time. Doping with zirconia effectively mitigates this degradation. The mechanism involves the high-temperature reaction between ZrO₂ and CaO to form a stable, perovskite-structured calcium zirconate (CaZrO₃) phase. acs.orgresearchgate.net
These in-situ formed CaZrO₃ nanoparticles act as a physical barrier or "spacer" between the CaO grains. rsc.org This structural framework physically obstructs the coalescence of CaO particles, thereby inhibiting sintering and preventing grain growth even during extended high-temperature operational cycles. researchgate.netrsc.org In some cases, with sufficient zirconia content (e.g., 20 mol%), a protective layer of CaZrO₃ can form that encapsulates the CaO grains, significantly enhancing their durability and resistance to slaking. acs.org This stabilization effect is crucial for maintaining the porous structure and high surface area required for applications like CO₂ capture. researchgate.netrsc.org
Surface Enrichment Phenomena
The distribution of the zirconia dopant within the calcium oxide matrix is not always uniform, and surface-related phenomena can play a critical role in the material's performance. Studies on CaO-based sorbents have identified the occurrence of zirconium surface enrichment. researchgate.netrsc.org
In one detailed investigation, a sorbent with a Zr/Ca molar ratio of 6/10 exhibited a significant surface enrichment of zirconium. This phenomenon was directly linked to a sharp decrease in the sorbent's CO₂ capture capacity when compared to a sample with a lower Zr/Ca ratio of 5/10. researchgate.netrsc.org This suggests that while the formation of CaZrO₃ is beneficial for structural stability, an excessive concentration of zirconium on the surface can be detrimental to the material's chemical functionality by blocking active CaO sites. X-ray Photoelectron Spectroscopy (XPS) analysis of these systems confirms changes in the chemical environment, revealing distinct oxygen signals corresponding to CaO and CaZrO₃ and a progressive shift in the O 1s peak to lower binding energy as Zr⁴⁺ is incorporated into the CaO lattice. rsc.org
Cation-Doping Strategies for Tuning Electronic Properties and Defect Chemistry
The introduction of foreign cations into the calcium zirconium oxide lattice is a powerful strategy for tuning its electronic structure and controlling its defect chemistry. This aliovalent doping—substituting a host cation with a dopant of a different charge—is fundamental to creating and controlling the concentration of point defects, such as oxygen vacancies. These defects are paramount as they govern ionic conductivity and can influence catalytic and optical properties.
Theoretical studies using Density Functional Theory (DFT) have shown that doping monoclinic zirconia with calcium not only promotes a structural distortion towards the more stable tetragonal phase but also alters the electronic landscape by shifting the Fermi energy closer to the valence band maximum. nih.govresearchgate.net The creation of oxygen vacancies, which is a direct consequence of substituting tetravalent Zr⁴⁺ with divalent Ca²⁺, results in the emergence of new unoccupied oxygen states in the electronic structure. nih.govresearchgate.net
Influence of Dopant Ionic Radius on Crystal Structure and Electronic Properties
The introduction of dopant ions into the this compound lattice is a fundamental strategy for engineering its material properties. The ionic radius of the dopant cation, compared to that of the zirconium (Zr⁴⁺) ion it typically replaces, is a critical factor that governs the resulting crystal structure and electronic characteristics. Significant differences in ionic radii introduce lattice strain, structural distortions, and the formation of defects such as oxygen vacancies, which in turn stabilize different crystalline phases and alter electronic behavior. mdpi.com
When dopants with a larger ionic radius than Zr⁴⁺ are incorporated, the crystal lattice must expand to accommodate them, leading to distortions. This mechanism is crucial for stabilizing the desirable tetragonal and cubic phases of zirconia at lower temperatures, whereas the pure form would exist in the monoclinic phase. mdpi.com For instance, trivalent dopants like Lanthanum (La³⁺), Samarium (Sm³⁺), and Ytterbium (Yb³⁺) have significantly larger ionic radii than Zirconium (Zr⁴⁺). Their incorporation successfully stabilizes the tetragonal and cubic structures by causing structural deformation and creating oxygen vacancies to maintain charge neutrality. mdpi.com
Divalent dopants such as Calcium (Ca²⁺) and Magnesium (Mg²⁺) also play a significant role in phase stabilization. Theoretical studies based on Density Functional Theory (DFT) have shown that incorporating Ca²⁺, which is isoelectronic with Mg²⁺ but has a different ionic radius, modifies the crystal and electronic structure. researchgate.netnih.gov At a doping concentration of 6.25%, the introduction of calcium can induce a structural distortion in the monoclinic phase of zirconia, pushing it towards a tetragonal structure. researchgate.netnih.gov This phase transition is pivotal for applications requiring high thermal stability and specific mechanical properties.
The electronic properties are also profoundly affected by these dopant-induced structural changes. The introduction of dopants and the consequent creation of oxygen vacancies can alter the electronic density of states (DOS). For example, in Ca-doped monoclinic zirconia, unoccupied states for oxygen emerge, and the Zr d orbitals in the unoccupied states begin to exhibit characteristics of the tetragonal phase. researchgate.netnih.gov Furthermore, doping can cause a shift in the Fermi energy. Studies have shown that upon doping with divalent cations, the Fermi energy tends to shift towards the valence band maximum. researchgate.netnih.gov
Table 1: Ionic Radii of Zirconium and Select Dopants and Their Structural Effects
Ion Ionic Radius (Å) for Coordination Number 6 Valence Observed Structural Effect in Zirconia Zr⁴⁺ (Host) 0.72 +4 Reference host cation in the monoclinic, tetragonal, or cubic lattice Ca²⁺ 1.00 +2 Induces distortion from monoclinic towards tetragonal phase; creates oxygen vacancies. [1, 3] Mg²⁺ 0.72 +2 Induces phase stabilization and structural distortion. [1, 3] Y³⁺ 0.90 +3 Stabilizes tetragonal and cubic phases; creates oxygen vacancies. researchgate.net La³⁺ 1.03 +3 Effective stabilizer of tetragonal/cubic phases due to large radius. Ce³⁺ 1.01 +3 Stabilizes high-temperature phases and modifies acid-base properties. researchgate.net
Doping for Enhanced Acid-Base Properties in Catalysis
The catalytic performance of metal oxides is intimately linked to the nature and distribution of acid and base sites on their surface. For this compound, doping is a powerful technique to precisely tune these acid-base properties, thereby enhancing its activity and selectivity in various catalytic reactions. cardiff.ac.uk By substituting Zr⁴⁺ ions with other cations, it is possible to modify the electronic environment of adjacent surface atoms, altering their ability to donate or accept electrons (Lewis acidity/basicity) or protons (Brønsted acidity/basicity).
Computational studies using probe molecules like ammonia (B1221849) (NH₃), pyridine, and carbon dioxide (CO₂) have provided detailed insights into how different dopants affect the surface chemistry of zirconia. cardiff.ac.ukresearchgate.net Doping cubic zirconia with cations such as Calcium (Ca²⁺), Yttrium (Y³⁺), and Cerium (Ce³⁺/Ce⁴⁺) has been investigated to map the resulting changes in acidity and basicity. cardiff.ac.uk
Research has revealed that doping generally leads to a reduction in the Lewis acidity of the zirconium surface sites. cardiff.ac.uk For instance, when using ammonia as a probe molecule, the calculated adsorption energies on Ca-doped zirconia surfaces were found to be lower compared to the pristine surface, indicating weaker acid sites. researchgate.net However, the effect is not uniform across the entire surface; a few specific sites, such as those at the next-nearest-neighbor position to an oxygen vacancy or nearest-neighbor to a dopant, can exhibit exceptions to this general trend. cardiff.ac.uk
The basic properties can also be tailored. The adsorption of CO₂, an acidic probe molecule, is used to evaluate the strength of basic sites (typically surface O²⁻ ions). In doped zirconia systems, a cooperative interplay between acid-base groups is observed. cardiff.ac.ukroyalsocietypublishing.org Interestingly, instead of a general increase in basicity, studies have shown a decrease in the calculated CO₂ adsorption energies on doped systems compared to the undoped surface. researchgate.netroyalsocietypublishing.org This suggests a more complex interaction than a simple enhancement of basic sites. Furthermore, doping was found to promote the spontaneous formation of certain CO₂ adsorption configurations (η³-CO₂), which indicates a lower energy requirement for creating oxygen vacancies on the doped surfaces. cardiff.ac.ukroyalsocietypublishing.org This enhanced reducibility can be highly beneficial in catalytic cycles that involve redox mechanisms.
Table 2: Calculated Adsorption Energies of Probe Molecules on Doped Zirconia (c-ZrO₂) Surfaces
Dopant Probe Molecule Property Probed Calculated Adsorption Energy Range (kcal/mol) General Observation Compared to Pristine Surface Ca²⁺ Ammonia (NH₃) Lewis Acidity -17.3 to -22.5 General reduction in surface acidity. [2, 8] Y³⁺ Ammonia (NH₃) Lewis Acidity Data varies by site General reduction in surface acidity. researchgate.net Ce³⁺/Ce⁴⁺ Ammonia (NH₃) Lewis Acidity -17.2 to -22.5 Significant reduction in acidity at dopant sites. Ca²⁺ Carbon Dioxide (CO₂) Basicity / Acid-Base Pairs -19.3 to -25.1 Decrease in adsorption energy, indicating modified basicity and easier oxygen vacancy formation. cardiff.ac.uk Y³⁺ Carbon Dioxide (CO₂) Basicity / Acid-Base Pairs -19.4 to -25.3 Decrease in adsorption energy, indicating modified basicity. cardiff.ac.uk
Advanced Functional Applications and Research Directions
Refractory Materials Research
The inherent high-temperature stability of calcium zirconate makes it a prime candidate for extensive research in the field of refractory materials.
Calcium zirconate is a highly refractory compound, valued in industries such as steel and cement for its performance in high-temperature settings. With a melting point of 2340 °C, it is compatible with materials like magnesia (MgO), as it does not form a liquid phase with it at temperatures below 2060 °C. Research has focused on developing dense, high-purity calcium zirconate refractories. For instance, studies have investigated the synthesis of pure, single-phase calcium zirconate in various grain sizes to optimize its refractory properties. core.ac.uk The development of castable versions of calcium zirconate-based refractories is also a key area of research, allowing for the creation of larger and more complex shapes for applications like large melting crucibles and furnace linings. researchgate.net
A significant body of research is dedicated to the thermomechanical stability and corrosion resistance of calcium zirconate. Its stability is a key attribute, with low linear shrinkage of less than 1% reported even after sintering at high temperatures like 1650°C. researchgate.net The material's thermal shock resistance has been a particular focus, with studies showing that refractories made with larger grain sizes (up to 3 mm) exhibit improved performance. core.ac.uk After repeated thermal quenching from 950°C to room temperature, a residual strength of 5 MPa was maintained. core.ac.uk
Calcium zirconate demonstrates notable corrosion resistance against aggressive substances like molten metals and basic slags. Research has shown its high resistance to corrosion from titanium alloy melts, with the calcium zirconate phase remaining unaffected while zirconia in the composite material may dissolve. researchgate.netresearchgate.net It also shows promise in resisting corrosion from calcium-magnesium-alumina-silicate (CMAS) melts, a critical factor for applications like thermal barrier coatings in gas turbines. mdpi.com
| Property | Observation | Reference |
|---|---|---|
| Sintering Shrinkage | < 1% after sintering at 1650°C | researchgate.net |
| Residual Strength (after 5 thermal shocks from 950°C) | 5 MPa | core.ac.uk |
In industries such as cement manufacturing, magnesia-chrome bricks have traditionally been used in the clinkering zone of kilns. google.comgoogle.com However, environmental and health concerns related to the formation of hexavalent chromium (Cr⁶⁺) have driven the search for chrome-free alternatives. google.comgoogle.com Calcium zirconate-based refractories, particularly magnesia-calcium zirconate bricks, have emerged as a leading substitute. google.com These chrome-free materials offer excellent resistance to clinker liquid phase attack and promote stable crust adhesion, making them a viable and safer alternative for lining cement rotary kilns.
The investment casting of highly reactive metals like titanium and its alloys presents significant challenges due to their high melting points and reactivity with mold materials. researchgate.net Calcium zirconate has been identified as a novel and highly effective material for both crucibles and shell molds in this process. researchgate.netmdpi.com Its high corrosion resistance to metallic melts, even at temperatures up to 1800°C, minimizes contamination of the cast metal. researchgate.netmdpi.com
Studies on the investment casting of Ti-6Al-4V have shown that using silica-free calcium zirconate molds results in a very low increase in the hardness of the cast part, indicating minimal reaction between the melt and the mold. refractories-worldforum.comsci-hub.seajme.ro This leads to a higher quality casting compared to those produced with commercial silica-containing shell systems. researchgate.netajme.ro Research has focused on optimizing casting parameters and developing silica-free, water-based binder systems for these molds to further enhance their performance. researchgate.netsci-hub.se
Dielectric and Electronic Device Research
Beyond its refractory applications, the electrical properties of calcium zirconate are being explored for use in electronic components.
Calcium zirconate is investigated as a material for dielectric resonators, particularly for microwave applications. researchgate.net Its dielectric properties, including a relatively high dielectric constant and low dielectric loss, make it suitable for use in components like filters and oscillators. asianpubs.orgtechconnect.org Research has shown that nanocrystalline calcium zirconate ceramics can achieve a high quality factor (Q u × f) of 30,600 GHz and a very low temperature coefficient of resonant frequency (τ f) of +1.4 ppm/°C, which are desirable characteristics for stable microwave dielectric resonators. researchgate.net The material is also used in the manufacturing of ceramic capacitors, where its thermal stability and chemical inertness contribute to long-term reliability. researchgate.netferoelectric.com
| Property | Value | Frequency | Reference |
|---|---|---|---|
| Dielectric Constant (ε') | 28 | 1 kHz (at 400 K) | asianpubs.org |
| Dielectric Constant (ε') | 23.8 | 5.65 GHz | researchgate.net |
| Quality Factor (Q u × f) | 30,600 GHz | 5.65 GHz | researchgate.net |
| Temperature Coefficient of Resonant Frequency (τ f) | +1.4 ppm/°C | - | researchgate.net |
Applications in High-Frequency Devices and Capacitors
Calcium zirconium oxide (CaZrO₃), a high-performance ceramic material, is distinguished by its exceptional dielectric properties, thermal stability, and chemical inertness, making it highly suitable for demanding electronic applications. feroelectric.com As a perovskite-type oxide, it is extensively used in the manufacturing of ceramic capacitors, particularly multilayer ceramic capacitors (MLCCs), and other high-temperature electronic components where reliability and a long service life are critical. feroelectric.comferoelectric.com
The material's high dielectric constant and low dielectric loss are key characteristics that enable efficient energy storage and minimize signal attenuation, which is crucial for high-frequency applications. feroelectric.comferoelectric.com Research into the high-temperature dielectric properties of CaZrO₃ has shown that its dielectric constant remains stable, increasing by only 8% above 300°C, and the loss tangent remains low, making it a viable dielectric material for capacitors operating at temperatures up to 500°C. researchgate.net
In the realm of high-frequency circuitry, this compound is integral to the performance of various devices:
Copper Clad Laminates (CCLs): It serves as a critical material in high-frequency CCLs for printed circuit boards (PCBs), where it enhances dielectric properties, reduces signal loss, and improves insulation. This ensures stable operation in high-speed digital circuits and telecommunication systems. feroelectric.comferoelectric.com
Microwave Devices: CaZrO₃ is utilized in components like antennas, filters, and signal amplifiers. Its properties contribute to efficient signal transmission and enhanced device performance in the microwave frequency spectrum. feroelectric.comferoelectric.com
RF Modules and Telecommunications: The material helps to improve the reliability and efficiency of RF circuits and microwave transmission lines by ensuring low-loss signal transmission and clarity. feroelectric.com
Radar Systems: In radar applications, this compound is used to minimize signal attenuation and interference, thereby enhancing the range and accuracy of microwave radar systems. feroelectric.com
The following table summarizes the key dielectric properties of this compound relevant to its application in high-frequency devices.
| Property | Value/Characteristic | Significance in High-Frequency Applications |
| Dielectric Constant (K) | 16.8–22 mdpi.com | A high dielectric constant allows for the miniaturization of capacitor components. |
| Dielectric Loss (tan δ) | Low, ~0.005 mdpi.com | Minimizes energy dissipation as heat, ensuring clearer signals and better energy efficiency. feroelectric.comferoelectric.com |
| Thermal Stability | Stable up to 500°C researchgate.net | Enables reliable performance in high-temperature electronic components and demanding environments. feroelectric.com |
| Chemical Inertness | High feroelectric.com | Contributes to the long service life and reliability of electronic devices. feroelectric.com |
Studies on Electrical Insulation Properties
The excellent electrical insulation characteristics of this compound are fundamental to its applications in electronic components. feroelectric.com As a dielectric material, it effectively prevents the flow of electrical current, a property essential for electrical isolation in various devices. preciseceramic.com This high dielectric strength makes it an ideal material for capacitors and other advanced electronic components designed for high-voltage applications. feroelectric.com
Zirconia-based ceramics, in general, are employed as high-voltage insulators in power systems to ensure reliable insulation and prevent arcing. preciseceramic.com Specifically, studies on calcia-stabilized zirconia (CSZ) have been conducted to understand its electrical properties for use in solid electrolytes, though these studies also shed light on its insulating behavior under different conditions. whiterose.ac.uk Research on dense, high-purity CaZrO₃ has confirmed its potential as a useful dielectric material for capacitor applications at temperatures up to 500°C, underscoring its robust insulating capabilities in thermally challenging environments. researchgate.net
However, the electrical properties, and thus the insulation performance, can be affected by external factors. For instance, investigations into calcium-zirconium-indium oxide ceramics revealed that under reactor irradiation, the material's initial electrical properties were degraded. scientific.net This degradation is attributed to the formation of point defects from atomic displacements, highlighting that the operational environment is a critical consideration for its application as an insulator. scientific.net
Catalytic and Sorption Process Research
This compound as a Catalyst or Support Material
This compound and its constituent oxides are versatile materials in the field of heterogeneous catalysis, serving as both active catalysts and stable catalyst supports. Zirconium oxide (zirconia, ZrO₂) is noted for its chemical stability and is frequently used as a catalyst carrier or promoter. researchgate.netfishersci.com The combination of calcium oxide (CaO) with zirconia can create materials with tailored properties for specific reactions.
Research has shown that calcium oxide supported on monoclinic zirconia is a highly active solid base catalyst for reactions like aldol-type condensations and transesterification. researchgate.net The addition of CaO to zirconia can also enhance the thermal stability of the support material, which is crucial for high-temperature catalytic processes. utwente.nl
In the context of CO₂ hydrogenation, a critical process for producing methanol (B129727) and other valuable chemicals, copper-based catalysts are often used. The performance of these catalysts can be significantly improved by using a zirconia support. mdpi.com Further modification with calcium oxide has been shown to enhance the catalytic activity of Cu/ZrO₂ catalysts, leading to improved rates of methanol production. researchgate.net The interaction between the copper, zirconia, and calcium oxide components creates a multifunctional system with unique acid-base and redox properties that are beneficial for catalysis. mdpi.com
Zirconium-Stabilized Calcium Oxide for High-Temperature CO₂ Capture
Calcium oxide is a promising sorbent for capturing CO₂ at high temperatures due to its high theoretical capacity and low cost. This process, often called the calcium looping cycle, involves the reversible reaction of CaO with CO₂ to form calcium carbonate (CaCO₃). However, a major drawback of pure CaO is its rapid loss of activity over multiple absorption/desorption cycles due to sintering and particle agglomeration. acs.orgresearchgate.net
To address this, researchers have developed zirconium-stabilized calcium oxide sorbents. In these materials, an inert zirconium-based spacer, often in the form of the mixed oxide CaZrO₃, is integrated into the CaO structure. nih.govresearchgate.net This inert phase acts as a physical barrier that inhibits the sintering of CaO particles during the high-temperature regeneration step, thereby improving the long-term stability and durability of the sorbent. acs.orgresearchgate.netacs.org The formation of CaZrO₃, which has a high Tammann temperature (a proxy for the onset of sintering), is key to this stabilization effect. nih.gov These sorbents are typically prepared through methods like surfactant template-ultrasound synthesis or solution combustion synthesis to ensure a uniform distribution of the zirconia stabilizer within the CaO matrix. researchgate.netacs.org
Enhanced Cyclic Absorption Stability and Carbonation Efficiency of Sorbents
The primary advantage of using zirconium to stabilize CaO sorbents is the significant enhancement in cyclic stability and CO₂ uptake capacity over extended operation. acs.orgacs.org Studies have consistently demonstrated that Zr-stabilized CaO maintains a much higher absorption capacity compared to pure CaO over dozens of carbonation-decarbonation cycles.
For example, a Zr-stabilized sorbent with a Zr/Ca molar ratio of 0.303 was found to have the most favorable stability and CO₂ uptake over 15 cycles. acs.orgacs.org The incorporation of zirconium effectively prevents the fusion of CaO particles and the collapse of the pore structure, which are the main causes of deactivation in pure CaO. acs.orgspiedigitallibrary.org Another study showed that after 50 cycles under harsh calcination conditions, a Zr-stabilized sorbent retained a CO₂ uptake of 6.5 mol/kg, a substantial improvement over the 1.7 mol/kg uptake of benchmark limestone. researchgate.net
The carbonation temperature also plays a role in the performance of these sorbents. Multicycle tests between 600°C and 700°C have shown that higher carbonation temperatures can improve both the absorption capacity and the durability of the Zr-stabilized CaO absorbent. acs.orgacs.org
The table below presents comparative data on the performance of zirconium-stabilized CaO sorbents.
| Sorbent Type | Test Conditions | CO₂ Uptake After Cycles | Reference |
| Pure CaO | 15 cycles, carbonation at 700°C | 24% reduction in capacity | acs.org |
| Zr-stabilized CaO (Zr/Ca = 0.303) | 15 cycles, carbonation at 700°C | Surpassed pure CaO; showed favorable stability | acs.orgacs.org |
| CaO nanofibers with CaZrO₃ | 50 cycles | Retained a capacity of 9.7 mmol/g | researchgate.net |
| SCS-prepared Zr-stabilized sorbent | 50 cycles, harsh conditions | 6.5 mol/kg | researchgate.net |
| Benchmark Limestone | 50 cycles, harsh conditions | 1.7 mol/kg | researchgate.net |
Tailoring Acid-Base Properties for Specific Chemical Reactions
The catalytic activity of mixed oxides like this compound is often linked to their acid-base properties. By carefully controlling the composition and preparation method, it is possible to tailor these properties for specific chemical transformations. researchgate.netmdpi.com
For CaO-ZrO₂ systems, the basicity is a key factor in their performance as solid base catalysts. Research on CaO impregnated on a monoclinic zirconia support found a direct correlation between the number of strong base sites and the catalytic activity for the self-condensation of acetone. researchgate.net The activity increased as the CaO loading was raised to 10 wt%, after which it decreased due to a loss of dispersion. This demonstrates that an optimal CaO concentration is required to maximize the density of active basic sites. researchgate.net
The preparation method also has a strong influence. A CaO-ZrO₂ catalyst prepared by a coprecipitation method was found to form a solid solution, which acted as a strong solid base and showed high performance for the transesterification of propylene (B89431) carbonate and methanol. researchgate.net The unique structure of this solid solution, where CaO is doped into the ZrO₂ lattice, creates different and potentially more active basic sites than a simple physical mixture or impregnated sample. researchgate.net This ability to tune the acid-base characteristics by adjusting composition and synthesis routes makes this compound systems highly adaptable for a range of base-catalyzed reactions. researchgate.netmdpi.com
Biomaterials and Biomedical Engineering Research
This compound, particularly in the form of calcium-stabilized zirconia (CSZ), is the subject of significant research in the field of biomaterials and biomedical engineering. Its excellent mechanical properties, biocompatibility, and chemical stability make it a promising material for various medical and dental applications. springerprofessional.desamaterials.com
Calcium-Stabilized Zirconia in Dental Applications
Calcium-stabilized zirconia (CSZ) is explored as a viable alternative to yttria-stabilized zirconia (Y-TZP) for dental restorations like crowns and bridges. mdpi.comresearchgate.net The use of calcium oxide as a stabilizer can influence the material's mechanical properties, which are crucial for the longevity of dental prosthetics. Research has focused on optimizing the sintering process—adjusting temperature and duration—to enhance properties like hardness, flexural strength, and compressive strength. mdpi.comresearchgate.net
Studies have shown that the mechanical properties of CSZ can be comparable to commercially available dental ceramics. For instance, CSZ sintered at 1400°C has demonstrated high flexural and compressive strengths. mdpi.com One study found that CSZ sintered at 1600°C for 2 hours achieved a Vickers hardness of 11.88 GPa and a flexural strength between 1.1 and 1.3 GPa, values that are suitable for dental applications. mdpi.com The stabilization of zirconia with calcia can produce lower Vickers hardness compared to zirconia stabilized with other oxides, which may be advantageous for easier machining with cutting tools, potentially reducing wear on milling equipment. mdpi.com
Below is a table comparing the mechanical properties of Calcia-Stabilized Zirconia (CSZ) under different sintering conditions, as reported in research studies.
| Property | Sintering Temperature (°C) | Sintering Time (hours) | Result |
| Flexural Strength | 1400 | - | 1152 - 1165 MPa mdpi.com |
| Compressive Strength | 1400 | - | 4913 - 4914 MPa mdpi.com |
| Vickers Hardness | 1400 | - | 960 - 977 MPa mdpi.com |
| Flexural Strength | 1600 | 2 | 1.1 - 1.3 GPa mdpi.com |
| Vickers Hardness | 1600 | 2 | 11.88 GPa mdpi.com |
Note: Data is compiled from separate studies and direct comparison should be made with caution.
Zirconia-Reinforced Scaffolds for Bone Tissue Engineering
In bone tissue engineering, the goal is to create scaffolds that mimic natural bone, providing mechanical support while promoting tissue regeneration. springerprofessional.debohrium.com While materials like calcium phosphate (B84403) ceramics are widely used, they often lack the necessary mechanical strength for load-bearing applications. nih.gov Zirconia is investigated as a reinforcement material for these scaffolds due to its high mechanical strength, biocompatibility, and chemical stability. springerprofessional.denih.gov
The addition of zirconia to biphasic calcium phosphate (BCP) scaffolds has been shown to improve their compressive strength. nih.gov Research indicates that three-dimensional (3D) zirconia-based scaffolds with interconnected porous structures can facilitate the formation of new bone. nih.gov These composite scaffolds aim to combine the bioactivity of calcium phosphate with the robust mechanical properties of zirconia, making them suitable for repairing bone defects in load-bearing areas. springerprofessional.debohrium.com While the addition of ZrO₂ enhances mechanical strength, achieving the compressive strength of human cancellous bone (2-12 MPa) remains a challenge in some scaffold designs. nih.gov
Surface Modification with Bioactive Coatings for Enhanced Integration
A significant challenge with zirconia implants is their bio-inert nature, which can slow down the process of osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. oatext.com To address this, researchers are actively developing methods to modify the surface of zirconia implants to make them more bioactive.
One prominent strategy is the application of bioactive coatings, such as hydroxyapatite (B223615) (HA) and bioactive glasses. oatext.comjourcc.com These materials are known to promote bone growth and can accelerate the healing process by forming a strong bond with the surrounding bone tissue. jourcc.comscispace.com Various techniques are employed to apply these coatings, including sol-gel methods, plasma spraying, and laser cladding. oatext.comjourcc.com
The challenge lies in creating a coating that is not only bioactive but also has strong adhesion to the zirconia substrate and a compatible coefficient of thermal expansion (CTE) to prevent cracking or delamination. nih.gov For example, some research has focused on developing novel bioactive glass compositions that are thermally compatible with zirconia's CTE of about 10.8 to 12.5 x 10⁻⁶ K⁻¹. nih.gov Studies have shown that coating zirconia with materials like nano-hydroxyapatite can significantly improve osteogenic responses in vitro, suggesting a high potential for enhanced bone integration in clinical applications. mdpi.com
Thermal Barrier Coatings (TBCs) Research
This compound (CaZrO₃), a perovskite-structured ceramic, is being investigated as a material for thermal barrier coatings (TBCs), which are used to protect components in gas turbines and aircraft engines from high temperatures. mdpi.comscientific.net
CaZrO₃ and Ca₁₋ₓSrₓZrO₃ Solid Solutions as Promising TBC Materials
CaZrO₃ exhibits properties that make it a compelling candidate for TBCs, including a high melting point, excellent chemical stability at temperatures up to 1500°C, and low thermal conductivity. mdpi.com Compared to the conventional TBC material, yttria-stabilized zirconia (YSZ), CaZrO₃ demonstrates lower thermal conductivity and a higher coefficient of thermal expansion (TEC), making it potentially more suitable for advanced turbine engines operating at higher temperatures. scientific.net
Further research has explored the creation of solid solutions by substituting calcium with strontium (Ca₁₋ₓSrₓZrO₃) to optimize thermophysical properties. researchgate.netresearchgate.net Studies have found that these Ca₁₋ₓSrₓZrO₃ solid solutions can achieve even lower thermal conductivity and an enhanced thermal expansion coefficient compared to the end-compounds CaZrO₃ and SrZrO₃, while maintaining good mechanical properties at high temperatures. researchgate.net This makes them highly promising for next-generation TBC applications. researchgate.net
Research on Thermal Expansion Coefficients and Thermal Conductivity for TBCs
Two of the most critical properties for TBC materials are a low thermal conductivity to provide insulation and a high coefficient of thermal expansion (CTE) that matches the underlying metallic substrate to reduce thermal stress during temperature cycling. mdpi.commsesupplies.com
CaZrO₃ has a thermal conductivity of approximately 2.0 W·m⁻¹·K⁻¹ at 1000°C. mdpi.comd-nb.info Its CTE at 1000°C is about 12.4 x 10⁻⁶ K⁻¹, which indicates good thermal compatibility with the substrate. mdpi.com Research into Ca₁₋ₓSrₓZrO₃ solid solutions has shown that it is possible to further reduce thermal conductivity while maintaining a comparable CTE to YSZ. researchgate.net For example, at 1073 K (800°C), the thermal conductivities of various Ca₁₋ₓSrₓZrO₃ compositions were found to be in the range of 1.76-1.94 W·(m·K)⁻¹, which is lower than that of YSZ. researchgate.net
The following table summarizes key thermal properties for these potential TBC materials.
| Material | Temperature (°C) | Thermal Conductivity (W·m⁻¹·K⁻¹) | Coefficient of Thermal Expansion (CTE) (10⁻⁶ K⁻¹) |
| CaZrO₃ | 1000 | ~2.0 mdpi.comd-nb.info | ~12.4 mdpi.com |
| Ca₁₋ₓSrₓZrO₃ (x=0.2-0.8) | 800 | 1.76 - 1.94 researchgate.net | - |
| Ca₁₋ₓSrₓZrO₃ (x=0.2-0.8) | 1200 | - | 10.75 - 11.23 researchgate.net |
Note: Data is compiled from multiple research sources and represents values at specific temperatures.
High-Temperature Mechanical Performance Evaluation for TBCs
This compound, particularly in the form of calcium zirconate (CaZrO3), is a promising material for the topcoat of thermal barrier coatings (TBCs) used in demanding high-temperature environments like gas turbines. Its suitability stems from excellent chemical stability at temperatures up to 1500°C, a high melting point of 2550°C, and low thermal conductivity. pwr.wroc.pl A crucial aspect of its application is the thorough evaluation of its mechanical performance under operational conditions.
The primary function of a TBC is to provide thermal insulation to the underlying metallic components, allowing engines to operate at higher temperatures for improved efficiency. To maintain integrity and effectiveness, the ceramic topcoat must possess robust mechanical properties, including high hardness, adequate fracture toughness, and excellent thermal shock resistance.
Research into the mechanical properties of CaZrO3 coatings, often applied by atmospheric plasma spraying (APS), has shown a strong dependence on the coating's microstructure, which is in turn controlled by the spraying parameters. Hardness, a measure of a material's resistance to localized plastic deformation, is a key indicator of wear and erosion resistance. Studies have demonstrated that the Vickers hardness of CaZrO3 can range from 5.62 to 7.21 GPa. ipme.ru
Fracture toughness is another critical parameter, as it defines the material's ability to resist crack propagation. TBCs are subjected to significant thermal stresses during operation, which can lead to cracking and eventual spallation of the coating. The fracture toughness of CaZrO3-based materials has been reported in the range of 2.30 to 2.45 MPa·m¹/². ipme.ru The inherent porosity of plasma-sprayed coatings can influence this property; while excessive porosity can degrade the coating, a controlled level of porosity can enhance fracture toughness by deflecting or arresting propagating cracks.
The ability to withstand rapid and repeated temperature changes, known as thermal shock resistance, is paramount for TBC longevity. This is often evaluated by subjecting coated samples to fast heating and cooling cycles until failure is observed. The performance of CaZrO3 TBCs in this regard is closely linked to its coefficient of thermal expansion (CTE), which is approximately 12.4 × 10⁻⁶ K⁻¹ at 1000°C, indicating good compatibility with the metallic substrate. pwr.wroc.pl
Table 1: Selected Mechanical Properties of this compound-Based TBCs
Property Reported Value Significance for TBCs Vickers Hardness 5.62 - 7.21 GPa Resistance to erosion and wear from high-velocity particles. Fracture Toughness 2.30 - 2.45 MPa·m¹/² Ability to resist crack growth under thermal stress. Young's Modulus 207 - 224 GPa Stiffness of the coating, influencing stress distribution. Coefficient of Thermal Expansion (CTE) @ 1000°C ~12.4 × 10⁻⁶ K⁻¹ Compatibility with the metallic substrate to minimize thermal mismatch stresses.
Electrochemical and Sensor Applications
Oxide Ion Conductors for Oxygen Sensing
Beyond its structural applications, this compound is a critical functional material in electrochemistry, specifically as a solid electrolyte. When zirconia (ZrO₂) is doped with calcia (CaO), it forms calcia-stabilized zirconia (CSZ), a ceramic material with significant oxygen ion conductivity at elevated temperatures (typically above 600°C). preciseceramic.compreciseceramic.comametekpi.com
This conductivity arises from the material's crystal structure. The zirconium ion (Zr⁴⁺) in the zirconia lattice is substituted by a calcium ion (Ca²⁺). To maintain charge neutrality, this substitution creates an oxygen vacancy in the crystal lattice for every calcium ion added. These vacancies allow oxide ions (O²⁻) to move through the solid material under the influence of an electric field or a concentration gradient, making the material an ionic conductor. pwr.wroc.plscielo.br
The ionic conductivity of CSZ is a function of both the calcia concentration and the operating temperature, with conductivity increasing as temperature rises. ipme.rusemanticscholar.org Research indicates that the conductivity of CSZ can reach approximately 10⁻² S/cm at 1000K (727°C). ipme.ru The mobility of the ions through the lattice is a thermally activated process, meaning that higher temperatures provide the necessary energy for ions to hop from one vacancy to the next. scielo.brsemanticscholar.org This property makes CSZ an excellent material for use as a solid electrolyte in devices that measure or control oxygen levels. scielo.br
Table 2: Ionic Conductivity of Calcia-Stabilized Zirconia (CSZ)
Temperature CaO Concentration (mol.%) Approximate Ionic Conductivity (S/cm) 727°C (1000 K) 9 - 12 ~1.0 x 10⁻² 500°C (773 K) 15 ~1.0 x 10⁻⁴ 300°C (573 K) 15 ~1.0 x 10⁻⁶
Note: Values are approximate and can vary based on material processing and microstructure.
Development of Oxygen Probes and Electrochemical Cells
The oxygen ion-conducting property of calcia-stabilized zirconia (CSZ) is the foundational principle for the operation of potentiometric oxygen sensors, often referred to as lambda sensors in automotive applications. preciseceramic.com These devices are essentially high-temperature electrochemical cells or concentration cells that generate a voltage based on the difference in oxygen partial pressure across the CSZ electrolyte. ametekpi.comresearchgate.net
A typical oxygen probe is constructed with a tube or plate of dense CSZ ceramic. ametekpi.com Both the inner and outer surfaces of the ceramic are coated with a thin, porous layer of platinum, which serves as an electrode. ametekpi.comco2meter.com One electrode is exposed to a reference gas with a known oxygen concentration (typically ambient air, with ~20.9% O₂), while the other is exposed to the gas mixture being measured (e.g., engine exhaust). ametekpi.com
At operating temperature, oxygen molecules at each electrode surface are converted into oxygen ions, which can then be transported through the CSZ electrolyte. A difference in oxygen partial pressure between the two electrodes creates a chemical potential gradient. This gradient drives the migration of oxygen ions from the high-pressure side to the low-pressure side, generating a measurable voltage between the platinum electrodes. preciseceramic.comco2meter.com
This voltage, or electromotive force (EMF), is described by the Nernst equation: econox.comlibretexts.org
EMF = (RT / 4F) * ln(P_O₂' / P_O₂'')
Where:
R is the ideal gas constant
T is the absolute temperature (in Kelvin)
F is the Faraday constant
P_O₂' and P_O₂'' are the oxygen partial pressures at the reference and measurement electrodes, respectively.
By measuring the temperature and the voltage generated by the cell, the unknown oxygen concentration can be precisely calculated. econox.comresearchgate.net This technology is robust and has been widely adopted for process control in industrial furnaces, metallurgical applications, and for optimizing combustion efficiency and controlling emissions in automotive engines. ipme.ruametekpi.comresearchgate.net
Future Research Directions and Emerging Trends in Calcium Zirconium Oxide Science
Integration of Machine Learning and AI in Materials Discovery and Design
For calcium zirconium oxide, ML models can be trained on existing datasets of experimental and computational data to predict structure-property relationships. nih.gov For instance, algorithms can forecast properties such as ionic conductivity, thermal expansion, and mechanical strength based on compositional modifications (e.g., doping) or specific processing parameters. researchgate.net This predictive capability is crucial for designing CaZrO₃-based materials for specific applications, such as solid electrolytes in fuel cells or thermal barrier coatings. researchgate.netresearchgate.net Furthermore, generative AI models can be employed for the de novo design of novel co-crystals or multi-component systems with predefined properties, offering a powerful tool for creating next-generation materials. github.iogcpe-um.com The development of materials-aware language models and high-throughput computing platforms will further enhance the ability to extract valuable information from scientific literature and accelerate the materials design-to-deployment cycle. nih.govyoutube.com
Advanced Characterization Techniques for In-situ Studies
Understanding the dynamic processes that occur during the synthesis and operation of this compound is critical for controlling its final properties. Advanced in-situ characterization techniques are becoming indispensable tools for observing these processes in real-time. Techniques such as high-temperature X-ray diffraction (XRD) and Raman spectroscopy allow for the direct observation of phase transformations, crystallization kinetics, and structural changes as they happen. researchgate.netcdmf.org.br
For example, in-situ XRD can be used to monitor the formation of the CaZrO₃ perovskite phase from its precursors (e.g., CaO and ZrO₂) during solid-state reaction or other synthesis methods. researchgate.netresearchgate.net This provides crucial insights into reaction mechanisms and helps optimize synthesis parameters like temperature and time to achieve phase-pure materials with desired microstructures. researchgate.net Similarly, in-situ studies can investigate the material's behavior under operational conditions, such as monitoring structural stability and phase integrity at the high temperatures experienced in refractory applications or solid oxide fuel cells. researchgate.netresearchgate.net Future research will likely involve combining multiple in-situ techniques to gain a more comprehensive understanding of the structure-property-performance relationships in CaZrO₃ under realistic application environments.
Rational Design of Multi-component Systems and Interfaces
Future advancements in this compound applications will increasingly rely on the rational design of multi-component systems and the engineering of interfaces. By combining CaZrO₃ with other materials, it is possible to create composites and heterostructures with synergistic or entirely new functionalities. For example, in the development of materials for solid oxide fuel cells, composite electrodes containing CaZrO₃ and other electronically or ionically conducting phases are being explored. researchgate.net
Interface engineering is particularly critical for enhancing the performance and stability of devices. kaust.edu.saresearchgate.net In composite materials, the interface between CaZrO₃ and a secondary phase can significantly influence properties like mechanical strength, thermal conductivity, and ionic transport. For instance, creating bioactive coatings on CaZrO₃-based implants involves designing an interface that promotes osseointegration. mdpi.com Research in this area focuses on controlling the composition and microstructure at the interface to reduce defects, manage energy-level alignment, and improve charge or ion transfer. researchgate.netmdpi.com The rational design of these complex systems, often guided by computational modeling, aims to create materials where the properties are greater than the sum of their individual components. rsc.orgarxiv.org
Development of Novel Synthesis Routes for Enhanced Properties
The properties of this compound are highly dependent on its microstructure, including grain size, porosity, and phase purity, which are in turn controlled by the synthesis method. Consequently, a significant area of ongoing research is the development of novel synthesis routes to produce CaZrO₃ with enhanced or unique characteristics. Traditional solid-state reaction methods often require high temperatures and can result in large, agglomerated particles. cdmf.org.br
To overcome these limitations, researchers are exploring a variety of chemical synthesis techniques. For example, microwave-assisted hydrothermal (MAH) synthesis has been used to produce CaZrO₃ nanoparticles at lower temperatures and in shorter times compared to conventional heating. cdmf.org.br This method can lead to materials with different microstructures and potentially improved properties, such as higher surface area for catalytic applications or enhanced sinterability for dense ceramics. cdmf.org.br Other innovative approaches include self-propagating combustion synthesis, precipitation methods using chelating agents like EDTA, and in-situ decomposition pore forming technology to create porous CaZrO₃ for applications requiring low thermal conductivity. researchgate.netcuneyttas.com These advanced synthesis strategies offer precise control over the material's characteristics, enabling the tailoring of CaZrO₃ for specific and demanding applications.
| Synthesis Method | Key Feature | Resulting Property/Advantage |
| Microwave-Assisted Hydrothermal | Rapid heating, lower temperature | Nanoparticle formation, potentially higher surface area |
| In-situ Decomposition Pore Forming | Creates pores during synthesis | Increased apparent porosity, reduced thermal conductivity |
| Self-Propagating Combustion | Self-sustaining, rapid reaction | Production of phase-pure, sub-micron powders |
| EDTA-Precipitation | Homogeneous mixing of precursors | Phase-pure powders, significant densification at lower temperatures |
Exploration of New Functional Applications Based on Tunable Properties
The unique combination of properties exhibited by this compound, including high-temperature stability, chemical inertness, and tunable electrical properties, makes it a candidate for a variety of emerging functional applications. cdmf.org.brsamipubco.com While it is well-established in refractory and certain electronic applications, ongoing research is uncovering its potential in new technological domains. researchgate.net
One promising area is in biomedical implants. Due to its excellent biocompatibility and mechanical properties, zirconia-based materials are already used in dental and orthopedic applications. samipubco.comzircon-association.org Research is focused on creating CaZrO₃-based composites and surface-modified implants that not only provide structural support but also possess bioactive properties to enhance integration with bone tissue. mdpi.com Another area of exploration is in catalysis, where the versatility of zirconium-based compounds can be leveraged. zircon-association.org By doping CaZrO₃ with other elements, its electronic structure can be modified to create active sites for specific chemical reactions. cuneyttas.com Furthermore, its proton-conducting capabilities at high temperatures in hydrogen-containing atmospheres suggest potential applications in sensors for humidity and hydrogen, or as electrolytes in proton-conducting solid oxide fuel cells (PC-SOFCs). cuneyttas.com The ability to tune its properties through doping and microstructural control will continue to drive the discovery of new functional uses for this versatile perovskite oxide. cdmf.org.brcuneyttas.com
Q & A
Q. How can researchers determine the structural phase and lattice parameters of CaZrO₃?
- Methodological Answer : X-ray diffraction (XRD) is essential for phase identification. For instance, CaZrO₃ typically adopts a perovskite structure, while impurities like ZrO₂ may exhibit monoclinic or cubic phases (e.g., lattice parameter for cubic ZrO₂) . Rietveld refinement can quantify phase fractions and lattice distortions. Comparative studies using doped CaZrO₃ (e.g., Ba²⁺, Cu²⁺) reveal shifts in XRD peaks, indicating lattice expansion or contraction .
Q. What methods are used to assess the thermal stability of CaZrO₃ in high-temperature applications?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition temperatures and phase transitions. For example, CaZrO₃ melts at 2250–2550°C, but stabilizers like Y₂O₃ or CaO can alter its thermal behavior . High-temperature XRD (up to 2000°C) monitors phase stability, revealing vaporization of calcium oxide stabilizers at extreme temperatures .
Advanced Research Questions
Q. How can conflicting data on CaZrO₃’s biocompatibility in biomedical applications be resolved?
- Methodological Answer : Contradictions arise from variations in material purity and testing conditions. For dental or bone substitutes, standardized in vitro assays (e.g., ISO 10993-5) should be paired with in vivo subcutaneous implantation in rodents. Studies show CaZrO₃-doped calcium silicate cements exhibit reduced inflammatory cells (ICs) and interleukin-6 (IL-6) expression compared to bismuth oxide composites, suggesting better biocompatibility . Cross-validate results using microhardness tests and corrosion resistance assays in simulated body fluids (e.g., 3.5% NaCl) .
Q. What experimental strategies optimize CaZrO₃’s performance as a cathode buffer layer (CBL) in solar cells?
- Methodological Answer : Device efficiency depends on interfacial properties. Use atomic layer deposition (ALD) to fabricate ultrathin CaZrO₃ layers (<50 nm) and characterize via XPS for stoichiometry. Compare hole mobility and recombination rates using impedance spectroscopy. Reported parameters include open-circuit voltage () > 0.9 V and fill factor (FF) > 70% for CaZrO₃-based CBLs . Optimize annealing temperatures to balance crystallinity and defect density.
Q. How do dopants like Y³⁺ or Ce³⁺ influence the ionic conductivity of CaZrO₃ for solid oxide fuel cells (SOFCs)?
- Methodological Answer : Doping introduces oxygen vacancies, enhancing ionic transport. Electrochemical impedance spectroscopy (EIS) measures conductivity across temperatures (500–1000°C). For example, 5 mol% Y³⁺-doped CaZrO₃ shows conductivity ~10⁻³ S/cm at 800°C, while Ce³⁺ doping improves redox stability but may reduce mechanical strength . Pair with TEM to analyze grain boundary effects and dopant distribution.
Data Contradiction Analysis
Q. Why do studies report varying solubility and corrosion resistance for CaZrO₃ in acidic environments?
- Methodological Answer : Discrepancies arise from differences in crystallite size and defect density. Nanopowder CaZrO₃ (particle size <100 nm) dissolves faster in HNO₃ due to higher surface area, whereas bulk samples (micrometer-scale) show slower dissolution . Standardize testing conditions (e.g., 1 M HNO₃, 25°C) and characterize porosity via BET surface area analysis.
Experimental Design Considerations
Q. What precautions are critical when handling CaZrO₃ waste in laboratory settings?
- Methodological Answer : CaZrO₃ waste (CAS 12013-47-7) must be stored separately from oxidizing agents and treated as hazardous due to potential Zr leaching. Collaborate with certified waste management firms for neutralization (e.g., using CaCO₃ slurry) and disposal . Document waste mass and leaching behavior (TCLP tests) to comply with EPA regulations .
Advanced Characterization Techniques
Q. How can researchers resolve phase ambiguity in CaZrO₃-ZrO₂ composites using spectroscopic methods?
- Methodological Answer : Combine Raman spectroscopy and XRD to distinguish between cubic/tetragonal ZrO₂ and perovskite CaZrO₃. For example, Raman peaks at ~610 cm⁻¹ (CaZrO₃) and ~470 cm⁻¹ (cubic ZrO₂) confirm phase coexistence . Pair with TEM-EDS for nanoscale elemental mapping to identify impurity segregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
